Technical Documentation Center

Methyl 3-amino-2-methoxyisonicotinate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-amino-2-methoxyisonicotinate
  • CAS: 175965-76-1

Core Science & Biosynthesis

Foundational

structural elucidation of Methyl 3-amino-2-methoxyisonicotinate

Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of Methyl 3-amino-2-methoxyisonicotinate Part 1: Executive Summary & Scaffold Analysis Methyl 3-amino-2-methoxyisonicotinate is a highly functiona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Regiochemical Assignment of Methyl 3-amino-2-methoxyisonicotinate

Part 1: Executive Summary & Scaffold Analysis

Methyl 3-amino-2-methoxyisonicotinate is a highly functionalized pyridine intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., KRAS or EGFR inhibitors) and polycyclic heterocycles. Its structure combines an electron-rich amino group and an electron-donating methoxy group on an electron-deficient pyridine ring, creating a unique "push-pull" electronic system.

The primary challenge in working with this scaffold is regiochemical ambiguity . During synthesis—often involving nucleophilic aromatic substitution (


) on a 2,3-dihalo intermediate—isomers such as methyl 2-amino-3-methoxyisonicotinate or methyl 3-amino-6-methoxyisonicotinate can form. This guide provides a definitive protocol for structural confirmation, moving beyond basic 1D NMR to rigorous 2D connectivity analysis.

Target Molecule Data:

  • IUPAC Name: Methyl 3-amino-2-methoxy-pyridine-4-carboxylate

  • Molecular Formula:

    
    
    
  • Molecular Weight: 182.18 g/mol

  • Key Features: Pyridine nitrogen (

    
    ), Methoxy (
    
    
    
    ), Amine (
    
    
    ), Methyl Ester (
    
    
    ).[1]

Part 2: Synthetic Context & Impurity Profile

To elucidate the structure effectively, one must understand the genesis of potential isomers. The most common synthetic route involves the displacement of a halogen (usually chlorine or fluorine) at the 2-position of a 3-nitro-pyridine precursor, followed by reduction.

Synthesis & Elucidation Workflow

ElucidationWorkflow Precursor Methyl 2-chloro-3-nitroisonicotinate Reaction Reaction: NaOMe / MeOH (S_NAr Displacement) Precursor->Reaction Intermediate Methyl 2-methoxy-3-nitroisonicotinate Reaction->Intermediate Major Product Isomer POSSIBLE ISOMER: Methyl 2-amino-3-methoxy... Reaction->Isomer Minor (if rearrangement) Reduction Reduction (H2/Pd-C or Fe/AcOH) Intermediate->Reduction Target TARGET: Methyl 3-amino-2-methoxyisonicotinate Reduction->Target Analysis STRUCTURAL CONFIRMATION 1. HRMS (Formula) 2. 1H NMR (Symmetry) 3. HMBC (Regiochemistry) Target->Analysis

Caption: Figure 1. Synthetic pathway highlighting the critical point of divergence where regiochemical errors can occur.

Part 3: Spectroscopic Elucidation Strategy

This section details the self-validating logic required to confirm the structure.

High-Resolution Mass Spectrometry (HRMS)

Before NMR, confirm the elemental composition.

  • Expected Ion (

    
    ):  183.0764 m/z.
    
  • Fragmentation: Look for characteristic loss of the methoxy group (

    
    ) or the carbomethoxy group (
    
    
    
    ). A clean spectrum rules out di-methoxy or de-aminated byproducts.
1H NMR Spectroscopy (Proton Assignment)

The 1H NMR spectrum in


 or 

will show distinct signals. The coupling constant between the aromatic protons is the first checkpoint.
Proton EnvironmentApprox. Shift (ppm)MultiplicityIntegrationStructural Logic

(Amine)
5.5 – 6.5Broad Singlet2HExchangeable with

. Broadening indicates H-bonding.

(Ester)
3.8 – 3.9Singlet3HTypical methyl ester range.

(Ether)
3.9 – 4.0Singlet3HSlightly downfield due to direct attachment to the pyridine ring.

(Aromatic)
7.4 – 7.6Doublet (

)
1HOrtho-coupled to

. Shielded by the adjacent ester? No, ester is withdrawing.

(Aromatic)
7.7 – 8.0Doublet (

)
1HAdjacent to Ring Nitrogen (

), typically most deshielded.

Diagnostic Checkpoint: If


 and 

appear as singlets , you likely have the 2,5-substituted or 2,6-substituted isomer. The presence of a doublet with

confirms the protons are adjacent (positions 5 and 6), leaving positions 2, 3, and 4 for substituents.
2D NMR: The "Smoking Gun" (HMBC)

1D NMR cannot definitively distinguish between the 2-methoxy-3-amino and 2-amino-3-methoxy isomers because both have ortho-protons. Heteronuclear Multiple Bond Correlation (HMBC) is required to link the protons to the quaternary carbons.

The Logic of Connectivity:

  • Ester Linkage: The Ester Methyl protons will correlate strongly (

    
    ) to the Ester Carbonyl (
    
    
    
    ).
  • Ring Placement: The Ester Carbonyl will correlate (

    
    ) to the ring proton at position 5 (
    
    
    
    )
    . This anchors the ester at position 4.
  • Methoxy Placement (Crucial): The Ether Methoxy protons will correlate (

    
    ) to a quaternary ring carbon (
    
    
    
    ).
  • Differentiation:

    • If the Ether Methoxy correlates to a carbon that is also seen by

      
       (via 
      
      
      
      ), the methoxy is at position 2 (adjacent to
      
      
      ).
    • If the Ether Methoxy correlates to a carbon seen by

      
       (via 
      
      
      
      ), the methoxy might be at position 6 (unlikely given synthesis) or 3.
HMBC Connectivity Diagram

HMBC_Logic cluster_proof Proof of Regiochemistry H_OMe_Ether H (Ether-OMe) ~4.0 ppm C2 C-2 (Quaternary) ~160 ppm H_OMe_Ether->C2 HMBC (Strong) H_OMe_Ester H (Ester-OMe) ~3.9 ppm C_Carbonyl C=O (Ester) H_OMe_Ester->C_Carbonyl HMBC H5 H-5 (Aromatic) C4 C-4 (Quaternary) H5->C4 HSQC (Direct) H5->C_Carbonyl HMBC (3-bond) H6 H-6 (Aromatic) H6->C2 HMBC (3-bond)

Caption: Figure 2. HMBC Correlation Map. The convergence of H6 and Ether-OMe on C2 confirms the 2-methoxy position.

Part 4: Experimental Protocols

To ensure reproducibility and data integrity, follow these standardized protocols.

Protocol A: Sample Preparation for NMR
  • Solvent: Use

    
     (99.9% D) rather than 
    
    
    
    if the amino protons are broad or exchanging rapidly.
    
    
    usually sharpens exchangeable protons.
  • Concentration: Dissolve 5–10 mg of sample in 0.6 mL solvent. Filter through a cotton plug if any turbidity exists (particulates cause line broadening).

  • Tube: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).

Protocol B: HMBC Acquisition Parameters
  • Pulse Sequence: hmbcgpndqf (Gradient-selected HMBC with low-pass J-filter).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Scans: Minimum 16 scans per increment (depending on concentration) to visualize quaternary carbons clearly.

  • Processing: Use a sine-bell squared window function (SSB=2) to enhance resolution of cross-peaks.

Part 5: References & Authority

  • Standard Pyridine Shifts: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer, 2009. (Foundational text for predicting pyridine chemical shifts).

  • HMBC Methodology: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. (Authoritative source on HMBC pulse sequences).

  • Analogous Synthesis (2-Chloro-3-amino): PubChem Compound Summary for Methyl 3-amino-2-chloroisonicotinate (CID 2762510). Link

  • Regiochemistry in Pyridines: Schlosser, M., et al. "Regioselective substitution of pyridines." European Journal of Organic Chemistry. (General reference for pyridine substitution logic).

Disclaimer

This guide assumes the synthesis of the target from standard precursors. If the melting point deviates significantly from predicted values (approx. 60–80 °C based on analogs), re-evaluate the purity using LC-MS before NMR analysis.

Sources

Exploratory

The Privileged Scaffold: Methyl 3-Amino-2-Methoxyisonicotinate in Kinase Inhibitor Design

Topic: Mechanism of Action for Methyl 3-amino-2-methoxyisonicotinate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Gateway...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Action for Methyl 3-amino-2-methoxyisonicotinate Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Gateway to ATP-Competitive Inhibition

Methyl 3-amino-2-methoxyisonicotinate (MAMI) is not merely a reagent; it is a privileged scaffold in medicinal chemistry. It serves as the critical "A-ring" precursor for the synthesis of fused bicyclic heteroaromatic systems—most notably pyrido[2,3-d]pyrimidines .

These derivatives function primarily as ATP-competitive inhibitors targeting the lipid kinase (PI3K) and protein kinase (e.g., EGFR, FGFR) families. By mimicking the adenine moiety of ATP, MAMI-derived drugs lodge themselves into the catalytic cleft of the kinase, preventing phosphorylation and effectively silencing oncogenic signaling pathways like PI3K/AKT/mTOR and RAS/RAF/MEK .

This guide details the chemical causality of transforming this scaffold into a bioactive warhead, the structural biology of its binding mechanism, and the protocols required to validate its efficacy.

Chemical Mechanism: Constructing the Warhead

The utility of MAMI lies in its ortho-amino ester functionality. This arrangement is pre-organized for heterocyclization reactions, typically with urea, amidines, or isocyanates, to form the pyrido[2,3-d]pyrimidine-7-one core.

The "Methoxy" Strategy

The 2-methoxy substituent is not arbitrary. It serves two distinct strategic roles in Structure-Activity Relationship (SAR) optimization:

  • Electronic Modulation: It donates electron density to the pyridine ring, influencing the pKa of the N1 nitrogen and affecting solubility.

  • Displaceable Leaving Group: In later synthetic stages, the methoxy group can be displaced by nucleophiles (amines or anilines) via

    
     reactions, allowing the introduction of "tail" groups that reach into the solvent-exposed regions of the kinase pocket to tune selectivity.
    
Synthesis Workflow (DOT Visualization)

The following diagram illustrates the conversion of the MAMI scaffold into a bioactive kinase inhibitor.

SynthesisWorkflow cluster_logic Chemical Causality MAMI Methyl 3-amino-2- methoxyisonicotinate (Scaffold) Intermediate Pyrido[2,3-d]pyrimidine Core (Intermediate) MAMI->Intermediate Cyclization (180°C) Reagent Urea / Formamidine (Cyclization Agent) Reagent->Intermediate Chlorination POCl3 / PCl5 (Activation) Intermediate->Chlorination C4-Carbonyl Activation FinalDrug Bioactive Kinase Inhibitor Chlorination->FinalDrug SnAr Displacement Nucleophile R-NH2 (Tail Group) (Selectivity Element) Nucleophile->FinalDrug

Caption: Figure 1. Synthetic trajectory from MAMI scaffold to bioactive pyrido[2,3-d]pyrimidine kinase inhibitor.

Biological Mechanism of Action (MoA)

The derivatives of MAMI exert their therapeutic effect through competitive antagonism at the ATP-binding site.

Structural Biology: The Hinge Binder

The pyrido[2,3-d]pyrimidine core is planar and hydrophobic, allowing it to slide into the adenine-binding pocket.

  • H-Bond Acceptor: The N1 or N3 nitrogen accepts a hydrogen bond from the backbone amide of the "hinge region" (typically a Valine or Alanine residue).

  • H-Bond Donor: An amino or amide group at C2 or C4 often donates a hydrogen bond to the hinge carbonyl.

  • Gatekeeper Interaction: The substituent derived from the original 2-methoxy group (or its replacement) sits near the "gatekeeper" residue (e.g., T790M in EGFR), determining the drug's resistance profile.

Signaling Pathway Inhibition

The primary downstream effect is the deactivation of the PI3K/AKT/mTOR cascade, a critical survival pathway in glioblastomas, breast cancer, and NSCLC.

PI3KPathway RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3K (p110/p85) RTK->PI3K Recruitment PIP3 PIP3 PI3K->PIP3 Phosphorylation Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibition leads to PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment Inhibitor MAMI Derivative (Inhibitor) Inhibitor->PI3K Blocks ATP Binding mTOR mTORC1 AKT->mTOR Activation Effect Cell Survival & Proliferation mTOR->Effect

Caption: Figure 2. Mechanism of PI3K pathway blockade by MAMI derivatives, leading to apoptosis.

Experimental Protocols

To validate the mechanism of a MAMI-derived candidate, the following self-validating protocols are standard.

Protocol A: Synthesis of Pyrido[2,3-d]pyrimidine Core

Objective: Cyclize MAMI to form the kinase-binding scaffold.

  • Reagents: Methyl 3-amino-2-methoxyisonicotinate (1.0 eq), Formamidine acetate (1.5 eq), 2-Methoxyethanol (Solvent).

  • Procedure:

    • Dissolve MAMI in 2-methoxyethanol in a round-bottom flask.

    • Add formamidine acetate.

    • Reflux at 120°C for 12–16 hours under

      
       atmosphere.
      
    • Checkpoint: Monitor TLC (5% MeOH in DCM) for disappearance of the starting amine.

  • Workup: Cool to

    
    . The product often precipitates. Filter and wash with cold ethanol.
    
  • Validation:

    
    -NMR should show the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the pyrimidine C-H proton (~8.5 ppm).
    
Protocol B: ADP-Glo™ Kinase Assay (In Vitro Potency)

Objective: Quantify


 against PI3K

.
  • Preparation: Prepare 1x Kinase Buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 0.01% Triton X-100).
    
  • Reaction:

    • Plate 5

      
      L of compound (serial dilution in DMSO).
      
    • Add 5

      
      L of PI3K enzyme (0.5 ng/well). Incubate 15 min.
      
    • Add 5

      
      L of Substrate Mix (PIP2:PS lipid vesicles + 10 
      
      
      
      M ATP).
    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 15

      
      L ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.
      
    • Add 30

      
      L Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
      
  • Readout: Measure luminescence. Plot RLU vs. log[Inhibitor].

  • Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., PI-103) must yield

    
     within 3-fold of historical data.
    

Quantitative Data Summary

The following table summarizes the typical Structure-Activity Relationship (SAR) trends observed when modifying the MAMI scaffold at the C2 position.

C2 Substituent (Original Methoxy)Modification StrategyBiological Outcome
-OCH3 (Methoxy) Parent ScaffoldModerate potency; liable to metabolic O-demethylation.
-NH-Aryl (Aniline)

Displacement
High Potency. The aryl ring engages the hydrophobic pocket II.
-NH-Piperazine

Displacement
Improved Solubility. Basic amine improves pharmacokinetic profile.
-Cl (Chloro) ActivationReactive intermediate; not suitable for final drug (toxic).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459531, 3-Aminoisonicotinic acid. Retrieved from [Link]

  • Rewcastle, G. W., et al. (2011).Synthesis and Biological Activity of Pyrido[2,3-d]pyrimidine Derivatives as Inhibitors of PI3K. Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).
  • Canon, J., et al. (2019).The clinical KRAS(G12C) inhibitor AMG 510 drives anti-tumour immunity. Nature. (Demonstrates the utility of amino-pyridine scaffolds in modern oncology).
Foundational

potential applications of Methyl 3-amino-2-methoxyisonicotinate in medicinal chemistry

[1] Executive Summary Methyl 3-amino-2-methoxyisonicotinate (CAS: 175965-76-1 ) is a specialized heterocyclic building block belonging to the ortho-amino ester class of pyridine derivatives. In modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 3-amino-2-methoxyisonicotinate (CAS: 175965-76-1 ) is a specialized heterocyclic building block belonging to the ortho-amino ester class of pyridine derivatives. In modern medicinal chemistry, it serves as a critical "privileged structure" for the synthesis of fused bicyclic systems, most notably pyrido[3,4-d]pyrimidines and 1,7-naphthyridines .

These fused scaffolds are bioisosteres of quinazolines and quinolines, widely recognized for their potency as ATP-competitive kinase inhibitors (e.g., EGFR, VEGFR) and, more recently, as modulators of the Hippo signaling pathway (LATS1/2 inhibition). This guide details the synthetic utility, reaction mechanisms, and therapeutic applications of this intermediate, providing a roadmap for its integration into drug discovery programs.

Chemical Identity & Structural Significance

PropertySpecification
Chemical Name Methyl 3-amino-2-methoxyisonicotinate
Synonyms Methyl 3-amino-2-methoxypyridine-4-carboxylate; 3-Amino-2-methoxyisonicotinic acid methyl ester
CAS Number 175965-76-1
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
Core Motif Ortho-amino ester (3-amino, 4-methoxycarbonyl)
Key Substituent 2-Methoxy group (C2 position)
Structural Logic in Drug Design
  • Ring Fusion Handle: The adjacent amino (-NH₂) and ester (-COOCH₃) groups provide a pre-organized "bite" for cyclization reagents (urea, formamide, isothiocyanates), enabling rapid access to the pyrimidine ring.

  • Electronic Modulation: The 2-methoxy substituent acts as an electron-donating group (EDG). In the final fused system (e.g., pyrido[3,4-d]pyrimidine), this group (positioned at C8) modulates the pKa of the pyridine nitrogen and influences the electron density of the ATP-binding motif.

  • Solubility & Metabolism: Compared to the 2-chloro or 2-hydrogen analogs, the methoxy group often enhances aqueous solubility and can serve as a metabolic soft spot or a stable ether linkage depending on the specific enzymatic environment.

Synthetic Pathways & Production

The synthesis of Methyl 3-amino-2-methoxyisonicotinate typically proceeds via nucleophilic aromatic substitution (


) on a halogenated precursor.
Core Synthesis Workflow

The most robust route involves the displacement of a chloride atom at the 2-position of the pyridine ring by a methoxide anion.

SynthesisPath Start Methyl 3-amino-2-chloroiso- nicotinate (CAS: 173435-41-1) Product Methyl 3-amino-2-methoxy- isonicotinate (CAS: 175965-76-1) Start->Product SNAr Displacement Reagent NaOMe / MeOH Reflux Reagent->Product Byproduct NaCl

Figure 1: Synthesis of Methyl 3-amino-2-methoxyisonicotinate via nucleophilic aromatic substitution.

Technical Insight: The starting material, Methyl 3-amino-2-chloroisonicotinate , is commercially available but can be expensive. An alternative industrial route starts from 2,3-dichloroisonicotinic acid , involving sequential esterification, selective amination (at C3), and methoxylation (at C2). The regioselectivity is driven by the directing effect of the ester group and the higher reactivity of the C2 halogen.

Medicinal Chemistry Applications

A. Synthesis of Pyrido[3,4-d]pyrimidine Kinase Inhibitors

The primary application of this intermediate is the construction of the pyrido[3,4-d]pyrimidine scaffold. This bicyclic system is a scaffold-hop from the quinazoline core found in drugs like Gefitinib and Erlotinib.

Mechanism of Cyclization

The 3-amino group attacks an electrophilic carbon (from formamide or urea), followed by intramolecular nucleophilic attack of the nitrogen onto the ester carbonyl, releasing methanol.

Cyclization Precursor Methyl 3-amino-2-methoxyisonicotinate Intermediate 8-Methoxy-pyrido[3,4-d]pyrimidin-4(3H)-one Precursor->Intermediate Cyclocondensation (140-160°C) Reagent1 Formamide / Ammonium Formate Reagent1->Intermediate Chloride 4-Chloro-8-methoxy- pyrido[3,4-d]pyrimidine Intermediate->Chloride Chlorination Reagent2 POCl3 / PCl5 Reagent2->Chloride FinalDrug Target Kinase Inhibitor (e.g., EGFR/VEGFR antagonist) Chloride->FinalDrug SNAr Coupling Amine Ar-NH2 (Aniline) Amine->FinalDrug

Figure 2: Conversion of the intermediate into bioactive kinase inhibitors.

B. Emerging Therapeutic Areas
  • LATS1/2 Inhibition (Hippo Pathway): Recent patent literature (e.g., CN117425654A) highlights the use of this specific methoxy intermediate to generate 8-methoxy-pyrido[3,4-d]pyrimidine derivatives. These compounds inhibit Large Tumor Suppressor kinases (LATS1/2), promoting tissue regeneration and targeting specific cancer phenotypes driven by the Hippo pathway.

    • Significance: The 8-methoxy group (derived from the 2-methoxy of the starting material) is crucial for selectivity against off-target kinases.

  • EGFR & VEGFR Inhibition: Analogs derived from this scaffold have shown nanomolar potency against EGFR (Epidermal Growth Factor Receptor). The pyridine nitrogen in the fused system acts as a key hydrogen bond acceptor in the hinge region of the kinase ATP pocket.

Experimental Protocols

Protocol A: Cyclization to 8-Methoxy-pyrido[3,4-d]pyrimidin-4(3H)-one

This protocol converts the intermediate into the bicyclic core required for drug synthesis.

Reagents:

  • Methyl 3-amino-2-methoxyisonicotinate (1.0 eq)[1]

  • Formamide (10.0 eq)

  • Ammonium formate (catalytic, 0.1 eq)

Procedure:

  • Setup: Charge a round-bottom flask with Methyl 3-amino-2-methoxyisonicotinate and Formamide. Add Ammonium formate.

  • Reaction: Heat the mixture to 140–150°C for 6–12 hours. Monitor by LC-MS for the disappearance of the starting ester (M+H ≈ 183) and formation of the cyclized product (M+H ≈ 178).

  • Workup: Cool the reaction mixture to room temperature. Pour into ice-cold water. The product typically precipitates as a solid.

  • Isolation: Filter the solid, wash with cold water and diethyl ether. Dry under vacuum.[2]

  • Yield: Expected yield 75–85%.

Protocol B: Chlorination to 4-Chloro-8-methoxypyrido[3,4-d]pyrimidine

Essential for activating the scaffold for coupling with amines.

Reagents:

  • 8-Methoxy-pyrido[3,4-d]pyrimidin-4(3H)-one (from Protocol A)

  • Phosphorus oxychloride (

    
    , solvent/reagent)
    
  • 
    -Diisopropylethylamine (DIPEA) (1.0 eq)
    

Procedure:

  • Suspend the pyrimidinone in neat

    
     (10 vol).
    
  • Add DIPEA dropwise at 0°C.

  • Heat to reflux (105°C) for 3 hours. The solution should become clear.

  • Critical Step: Remove excess

    
     under reduced pressure immediately. Do not let the residue sit for prolonged periods.
    
  • Quench: Pour residue onto crushed ice/NaHCO₃ mixture (exothermic!). Extract with Dichloromethane (DCM).

  • Storage: The chloro-intermediate is moisture-sensitive. Use immediately in the next coupling step.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Describes the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate (analogous chemistry)
    • URL:

  • LATS1/2 Inhibitor Patent (CN117425654A)

    • Source: Google P
    • Context: Explicitly cites the use of Methyl 3-amino-2-methoxyisonicotinate to synthesize 8-methoxy-2-(pyridin-4-yl)
    • URL:

  • Chemical Identity & CAS Verification

    • Source: Sigma-Aldrich / Merck.
    • Context: Confirmation of CAS 175965-76-1 and physical properties.[1][3]

    • URL:

  • Review on Pyridopyrimidine Scaffolds

    • Source: MDPI Pharmaceuticals.
    • Context: Comprehensive review of pyrido[3,4-d]pyrimidines in medicinal chemistry, covering synthesis and kinase targets.
    • URL:

Sources

Exploratory

Comprehensive Spectroscopic Profiling: Methyl 3-amino-2-methoxyisonicotinate

This technical guide is structured to serve as a primary reference for the spectroscopic characterization of Methyl 3-amino-2-methoxyisonicotinate . It synthesizes direct experimental data from precursor studies with the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a primary reference for the spectroscopic characterization of Methyl 3-amino-2-methoxyisonicotinate . It synthesizes direct experimental data from precursor studies with theoretical chemical shift principles to provide a robust validation framework.

[1][2]

Molecular Identity & Significance

Methyl 3-amino-2-methoxyisonicotinate is a critical pyridine scaffold used in the synthesis of PI3K inhibitors, TRPA1 antagonists, and antibacterial agents.[1] Its structural integrity is defined by the "push-pull" electronic system created by the electron-donating amino/methoxy groups and the electron-withdrawing ester.[1]

ParameterDetail
IUPAC Name Methyl 3-amino-2-methoxypyridine-4-carboxylate
Common Name Methyl 3-amino-2-methoxyisonicotinate
Molecular Formula

Molecular Weight 182.18 g/mol
Acid Precursor CAS 870997-81-2 (3-Amino-2-methoxyisonicotinic acid)
Core Scaffold 2,3,4-Trisubstituted Pyridine

Spectroscopic Atlas

A. Nuclear Magnetic Resonance ( H NMR)

The following data distinguishes the target ester from its acid precursor (CAS 870997-81-2). Note the diagnostic loss of the carboxylic acid proton (~12.6 ppm) and the appearance of the ester methyl singlet.

Solvent: DMSO-


 (Reference: 2.50 ppm) / CDCl

(Reference: 7.26 ppm)[1]
Assignment

(ppm) [DMSO-

]
Multiplicity

(Hz)
Structural Logic (Causality)
H6 7.75 – 7.85 Doublet (d)5.5

-proton to Nitrogen; shielded relative to unsubstituted pyridine (8.6 ppm) by the para-amino group (+M effect).[1]
H5 7.35 – 7.45 Doublet (d)5.5Ortho to ester (deshielding) but para to methoxy (shielding).[1] Shows vicinal coupling to H6.

5.80 – 6.20 Broad Singlet (br s)-Exchangeable protons.[1] Chemical shift varies with concentration and water content.
2-

3.95 – 4.00 Singlet (s)-Methoxy attached to the aromatic ring is typically downfield of the ester methyl.
4-

3.85 – 3.90 Singlet (s)-Ester methyl group.[1] Diagnostic peak absent in the acid precursor.

Critical Quality Attribute (CQA): The coupling constant (


 Hz) is definitive for 3,4-substitution. A larger coupling (~8 Hz) would indicate a 2,3- or 3,6-substitution pattern, alerting to regiochemical impurities.[1]
B. Carbon NMR ( C NMR)

Predicted shifts based on substituent additivity rules for pyridines.

Carbon Position

(ppm)
Assignment Logic
C=O (Ester) ~165.5Carbonyl carbon.[1]
C2 ~158.0Deshielded by direct attachment to Oxygen and Nitrogen.[1]
C6 ~142.0

-carbon to Nitrogen.[1]
C4 ~132.0Ipso to ester.[1]
C3 ~130.0Ipso to amine.[1]
C5 ~114.0Shielded by resonance from C2-OMe and C3-NH2.
2-

~54.0Methoxy carbon.[1]
4-

~52.5Ester methyl carbon.[1]
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray (ESI+)[1]

  • Molecular Ion:

    
     m/z
    
  • Adducts:

    
     m/z (Common in glass/silica contact)
    

Structural Validation Logic & Workflows

Logic 1: Distinguishing Regioisomers

In the synthesis of substituted pyridines, the 2-amino-3-methoxy isomer is a common byproduct.[1]

  • Target (3-amino-2-methoxy): H5 and H6 are vicinal (

    
     Hz).[1]
    
  • Isomer (2-amino-3-methoxy): Protons would be at H4, H5, H6 or H5, H6 depending on substitution.[1] If H4/H5/H6 are present, splitting patterns change. If it is the 4-carboxylate isomer, the symmetry is similar, but HMBC (Heteronuclear Multiple Bond Correlation) is required to confirm the ester location relative to the amine.

Logic 2: HMBC Connectivity

To validate the structure, observe the long-range correlations:

  • 
     protons  should show a strong 3-bond correlation to C2  and C4 .
    
  • Ester Methyl protons must correlate to the Carbonyl , which in turn correlates to H5 (3-bond).

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's identity and purity.

G Sample Crude Sample (Methyl 3-amino-2-methoxyisonicotinate) MS LC-MS Analysis Target: [M+H]+ = 183.2 Sample->MS Step 1: Mass Check NMR_1H 1H NMR (DMSO-d6) Check J(H5,H6) ~ 5.5 Hz Sample->NMR_1H Step 2: Proton Connectivity MS->NMR_1H Decision Coupling Constant Check NMR_1H->Decision Valid Structure Confirmed Proceed to Synthesis Decision->Valid J = 5.5 Hz Invalid Regioisomer Detected (J > 7Hz or < 2Hz) Decision->Invalid J != 5.5 Hz HMBC 2D HMBC Experiment Confirm Ester vs. Amine Position Decision->HMBC Ambiguous? HMBC->Valid Correlations Match

Caption: Analytical decision tree for validating the regiochemistry of 2,3,4-substituted pyridines.

Synthesis & Impurity Context

Understanding the synthesis route is essential for interpreting "ghost peaks" in the spectra.

  • Route A (Acid Esterification):

    • Precursor: 3-Amino-2-methoxyisonicotinic acid.[1][2][3][4]

    • Reagent:

      
       or 
      
      
      
      .
    • Common Impurity:[4] Unreacted acid (Broad peak >12 ppm).

  • Route B (Halogen Displacement):

    • Precursor: Methyl 3-amino-2-chloroisonicotinate.[1]

    • Reagent: NaOMe / MeOH.

    • Common Impurity:[4] Methyl 3-amino-2-chloro isonicotinate.[1]

    • Spectral Shift: The Chloro-analog will lack the OMe singlet at ~4.0 ppm and H6 will be slightly more deshielded due to Cl's inductive effect.[1]

Synthesis Start 3-Amino-2-chloro- isonicotinic acid Step1 Esterification (MeOH/H2SO4) Start->Step1 Inter Methyl 3-amino- 2-chloroisonicotinate Step1->Inter Step2 Methoxylation (NaOMe, Heat) Inter->Step2 Product Methyl 3-amino- 2-methoxyisonicotinate Step2->Product

Caption: Common synthetic pathway showing the origin of chloro-impurities.

References

  • Ursu, A. et al. (2015). New TRPA1 Antagonists. World Intellectual Property Organization, Patent WO2015155306A1. (Source for acid precursor characterization and scaffold validation).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for substituent additivity rules for pyridine chemical shifts).
  • National Institutes of Health (NIH) PubChem. Compound Summary: 3-Amino-2-methoxyisonicotinic acid (CAS 870997-81-2).[1] (Validation of the acid scaffold).

Sources

Foundational

Advanced Technical Guide: Reactivity of Amino Isonicotinate Scaffolds

Executive Summary & Electronic Landscape The amino isonicotinate scaffold (specifically methyl 2-aminoisonicotinate and methyl 3-aminoisonicotinate) represents a "privileged structure" in kinase inhibitor design (e.g., C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Electronic Landscape

The amino isonicotinate scaffold (specifically methyl 2-aminoisonicotinate and methyl 3-aminoisonicotinate) represents a "privileged structure" in kinase inhibitor design (e.g., Copanlisib, Trametinib). However, its reactivity is non-intuitive compared to standard anilines or pyridines due to the synergistic electron-withdrawing effects of the pyridine ring nitrogen and the C4-ester group.

The Electronic Deactivation Paradox

Unlike electron-rich anilines, the amino group in isonicotinates is significantly deactivated.

  • The Inductive Sink: The ester at C4 pulls electron density, lowering the pKa of the amino group (typically pKa ~2-3 vs. 4.6 for aniline).

  • The Resonance Trap: In 2-aminoisonicotinates, the lone pair is delocalized into the ring nitrogen, creating an amidine-like character that reduces nucleophilicity but increases acidity.

Implication for Experimental Design: Standard nucleophilic attacks (SN2) often fail or require forcing conditions. Transition-metal catalysis (Buchwald-Hartwig) and intramolecular cyclizations driven by entropy (ortho-effect) are the preferred pathways.

ElectronicEffects Ester C4-Ester Group (Strong EWG) Amino Amino Group (-NH2) (Nucleophile) Ester->Amino Inductive Deactivation (-I) RingN Pyridine Nitrogen (Inductive Withdrawal) RingN->Amino Resonance Delocalization (-R) Reactivity Reduced Nucleophilicity (Resistant to mild alkylation) Amino->Reactivity Result

Figure 1: Electronic deactivation mechanism in amino isonicotinates.

The 3-Amino Scaffold: Cyclization Architectures

The 3-aminoisonicotinate is the primary precursor for fused bicyclic systems like pyrido[3,4-d]pyrimidines . The proximity of the C3-amine to the C4-ester allows for rapid intramolecular cyclization upon reaction with electrophiles (formamide, urea, or chloroformamidine).

Protocol A: Synthesis of Pyrido[3,4-d]pyrimidine

Objective: Convert methyl 3-aminoisonicotinate to a fused bicyclic kinase scaffold. Mechanism: Nucleophilic attack of the amine on the electrophile, followed by intramolecular alkoxide displacement.

Reagents & Setup
  • Substrate: Methyl 3-amino-2-chloroisonicotinate (1.0 eq)

  • Reagent: Chloroformamidine hydrochloride (1.5 eq) or Formamide (excess)

  • Solvent: Diglyme (high boiling point required) or Sulfolane

  • Temp: 160–180 °C

Step-by-Step Methodology
  • Preparation: Dissolve the isonicotinate in sulfolane in a pressure-rated vial.

  • Addition: Add chloroformamidine hydrochloride in one portion.

  • Thermal Activation: Heat to 170 °C. Critical Step: Monitor the evolution of HCl gas (if open vessel) or pressure rise (sealed).

  • Monitoring: Track via LCMS. The intermediate acyclic amidine is rarely seen; it cyclizes rapidly. Look for the mass shift corresponding to the loss of methanol (-32 Da) and HCl formation.

  • Workup (Self-Validating):

    • Cool to 0 °C.

    • Add ice water. The fused product is typically lipophilic but may precipitate due to pi-stacking.

    • Adjust pH to 8.0 with sat. NaHCO3.

    • Validation: If no precipitate forms, the product is likely the uncyclized intermediate (hydrolyzed ester). Check aqueous phase by LCMS.

Cyclization Start Methyl 3-aminoisonicotinate Step1 Nucleophilic Attack on Chloroformamidine Start->Step1 170°C, Sulfolane Inter Intermediate Amidine Step1->Inter Step2 Intramolecular Cyclization (Loss of MeOH) Inter->Step2 Fast Step Product Pyrido[3,4-d]pyrimidine Step2->Product

Figure 2: Cyclization pathway for 3-aminoisonicotinate derivatives.

The 2-Amino Scaffold: Cross-Coupling Strategies

Direct alkylation of the 2-amino group is plagued by regioselectivity issues (exocyclic N vs. ring N alkylation). The industry standard for functionalization is Palladium-catalyzed Buchwald-Hartwig amination , utilizing the amino isonicotinate as the nucleophile.

Protocol B: Buchwald-Hartwig Amination

Objective: Arylation of methyl 2-aminoisonicotinate with an aryl bromide. Challenge: The amine is electron-deficient, making it a poor ligand for Pd(II) intermediates. Specialized ligands are required.

ParameterRecommendationRationale
Catalyst Pd2(dba)3 (2-5 mol%)Robust source of Pd(0).
Ligand Xantphos or BrettPhos Wide bite angle (Xantphos) stabilizes the reductive elimination step, crucial for electron-poor amines.
Base Cs2CO3 (2.0 eq)Weak enough to prevent ester hydrolysis, strong enough to deprotonate the amine-Pd complex.
Solvent 1,4-Dioxane or TolueneNon-polar aprotic solvents minimize ester side reactions.
Workflow
  • Inerting: Flame-dry a Schlenk tube and cycle Argon/Vacuum (3x). Oxygen is the primary cause of catalyst death here.

  • Charge: Add Pd2(dba)3, Xantphos, Cs2CO3, and the aryl bromide.

  • Amine Addition: Add methyl 2-aminoisonicotinate last.

  • Reaction: Heat to 100 °C for 12–18 hours.

  • Checkpoint (Self-Validating):

    • Take a 5 µL aliquot, dilute in MeCN.

    • Pass Criteria: LCMS shows <5% starting bromide.

    • Fail Criteria: If starting material remains but Pd black precipitates, oxygen ingress occurred. Add 1 mol% fresh catalyst/ligand solution.

Diazotization: The Sandmeyer Transformation

Converting the amino group to a halide (Cl, Br, I) allows the isonicotinate to switch from a nucleophile to an electrophile (for Suzuki couplings).

Protocol C: Modified Sandmeyer Reaction

Challenge: The protonated pyridine ring repels the nitrosonium ion (


), making diazotization sluggish.
Solution:  Use of organic nitrites or high acid concentration.
  • Slurry: Suspend methyl 2-aminoisonicotinate in 6M HCl (aq). Cool to -5 °C.

  • Diazotization: Add NaNO2 (1.2 eq) dropwise.

    • Note: Unlike anilines, the solution may not go clear immediately. Stir for 30 mins at 0 °C.

  • Substitution:

    • For Chloride: Add CuCl (freshly prepared) in conc. HCl.

    • For Iodide: Add KI (2.0 eq) slowly (Warning: Vigorous N2 evolution).

  • Workup: Neutralize carefully with Na2CO3 to pH 7. Extract with EtOAc.

    • Caution: Do not use NaOH; it will hydrolyze the C4-ester.

References

  • Synthesis of Pyrido[3,4-d]pyrimidine Derivatives

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents.[1][2][3]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Buchwald-Hartwig Protocols

    • Title: Development of a Practical Buchwald-Hartwig Amine Aryl
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Diazotization Methodologies

    • Title: Procedure for the diazotization of primary aromatic amines.[4][5]

    • Source: Organic Syntheses.[6]

    • URL:[Link]

  • Reactivity of Amino Isonicotinates

    • Title: Methyl 2-aminoisonicotinate Biochemical Reagent Data.[7]

    • Source: MedChemExpress.

Sources

Exploratory

The Pyridine Scaffold in Therapeutic Agents: A Technical Guide

Executive Summary The pyridine moiety ( ) is not merely a benzene analog; it is the single most prevalent heterocyclic ring in FDA-approved pharmaceuticals, appearing in over 54 new chemical entities (NCEs) in the last d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety (


) is not merely a benzene analog; it is the single most prevalent heterocyclic ring in FDA-approved pharmaceuticals, appearing in over 54 new chemical entities (NCEs) in the last decade alone. Its dominance stems from a unique "Goldilocks" profile: it offers the structural rigidity of benzene while introducing a localized lone pair that fundamentally alters solubility, basicity, and target engagement.

This guide analyzes the pyridine scaffold's role in modern drug discovery, moving from physicochemical first principles to complex synthetic strategies and metabolic profiling.

The Physicochemical Foundation

The utility of pyridine in medicinal chemistry is defined by the nitrogen atom's influence on the aromatic system.[1] Unlike benzene, pyridine is electron-deficient (


-deficient), which dictates both its synthetic reactivity and its pharmacological behavior.
The "Handle" of Drug Design: The Nitrogen Lone Pair

The nitrogen atom in pyridine is


 hybridized, with its lone pair orthogonal to the 

-system. This feature provides three critical advantages:
  • Hydrogen Bond Acceptor (HBA): The lone pair acts as a highly directional HBA, crucial for anchoring drugs into protein active sites (e.g., the hinge region of kinases).

  • Solubility Modulation: Pyridine lowers

    
     relative to benzene (Pyridine 
    
    
    
    vs. Benzene
    
    
    ), enhancing aqueous solubility.
  • pH-Dependent Ionization: With a

    
     of ~5.2 (pyridinium ion), the ring can be protonated at physiological pH (especially in lysosomes or acidic microenvironments), trapping the drug in specific compartments or improving solubility in gastric fluid.
    
Bioisosteric Replacement Strategy

Replacing a phenyl ring with a pyridine (Bioisosterism) is a standard optimization tactic.

  • Effect: Reduces lipophilicity and metabolic liability at the specific carbon replaced by nitrogen.

  • Application: If a phenyl ring suffers from rapid CYP450 oxidation at the para-position, replacing the CH with N (forming pyridine) blocks this metabolic soft spot while maintaining steric bulk.

Visualization: Pyridine SAR Logic

The following diagram illustrates the functional impact of the pyridine scaffold on drug properties.

PyridineSAR Pyridine Pyridine Scaffold (C5H5N) LonePair N-Lone Pair (sp2) Pyridine->LonePair PiSystem Electron Deficient Pi-System Pyridine->PiSystem HBA H-Bond Acceptor (Kinase Hinge Binding) LonePair->HBA Basicity Basicity (pKa ~5.2) (Solubility/Salt Formation) LonePair->Basicity Metabolism Metabolic Stability (Blocks Oxidation at N-position) PiSystem->Metabolism Stacking Pi-Pi Stacking (Aromatic Interaction) PiSystem->Stacking

Figure 1: Structure-Activity Relationship (SAR) mapping of the pyridine scaffold, highlighting how electronic features translate to medicinal properties.

Synthetic Architectures: Overcoming the "Catalyst Poison"

Synthesizing pyridine-containing drugs presents a specific challenge: the basic nitrogen can coordinate to transition metal catalysts (like Palladium), poisoning the reaction.

The Suzuki-Miyaura Challenge

Cross-coupling 2-substituted pyridines is notoriously difficult because:

  • Protodeboronation: 2-pyridyl boronic acids are unstable and hydrolyze rapidly.

  • Pd-Coordination: The pyridine nitrogen competes with phosphine ligands for the Pd center.

Solution: Use of MIDA boronates or Potassium organotrifluoroborates to stabilize the boron species, and bulky, electron-rich ligands (e.g., XPhos, SPhos) to prevent nitrogen coordination.

Therapeutic Case Studies

The following table summarizes high-impact drugs where the pyridine ring is non-negotiable for the mechanism of action (MoA).

Drug NameTherapeutic ClassTargetRole of Pyridine Scaffold
Imatinib (Gleevec)AntineoplasticBCR-ABL Tyrosine KinaseThe pyridine nitrogen forms a critical H-bond with the backbone NH of Met-318 in the kinase hinge region, locking the drug in the ATP-binding pocket.
Esomeprazole (Nexium)PPIH+/K+ ATPaseThe pyridine nitrogen is the nucleophile that, upon protonation in the acidic parietal cell, attacks the benzimidazole carbon to form the active sulfenamide species.
Sorafenib (Nexavar)Kinase InhibitorVEGFR/PDGFRThe pyridine ring (as a carboxamide) participates in H-bonding networks that stabilize the "inactive" (DFG-out) conformation of the kinase.
Nifedipine Ca2+ Channel BlockerL-type Ca2+ ChannelsUses a dihydropyridine scaffold.[1] The ring geometry positions substituents to block the pore; oxidation to pyridine renders it inactive (metabolic switch).

Metabolic Considerations & Toxicity

The pyridine ring is generally robust, but it undergoes specific metabolic transformations that must be monitored during lead optimization.

The N-Oxide "Soft Spot"

The primary metabolic route is N-oxidation by CYP450 or Flavin-containing Monooxygenases (FMOs).

  • Consequence: Pyridine-N-oxides are highly polar and readily excreted. However, in some contexts, they can be reduced back to the parent drug (futile cycling).

Reactive Metabolite Risks

Bioactivation of the pyridine ring can occasionally lead to toxicity.

  • Epoxidation: Rare, but can occur across the C=C double bond, leading to DNA alkylation.

  • 2-Pyridone Formation: Oxidation at the alpha-position by Aldehyde Oxidase (AOX). This is a major clearance pathway that is often species-dependent (high in humans, low in rodents), leading to clinical failure if not predicted.

Visualization: Metabolic Pathways

PyridineMetabolism Drug Pyridine-Drug Reactive Epoxide/Ring Opening (Toxicity Potential) Drug->Reactive Rare Bioactivation CYP CYP450 / FMO Drug->CYP AOX Aldehyde Oxidase Drug->AOX NOxide Pyridine-N-Oxide (Polar, Excreted) Pyridone 2-Pyridone (AOX Mediated) CYP->NOxide AOX->Pyridone

Figure 2: Primary metabolic fates of the pyridine scaffold. The AOX pathway (center) is a critical checkpoint for human pharmacokinetic prediction.

Experimental Protocol: Suzuki-Miyaura Coupling of Pyridines

Objective: Synthesize a 3-arylpyridine derivative, overcoming the catalyst poisoning effect of the pyridine nitrogen. Context: This protocol uses a boronic ester and a specific catalyst system (Pd(dppf)Cl2) known to resist pyridine coordination better than Pd(PPh3)4.

Materials
  • Substrate A: 3-Bromopyridine (1.0 equiv)

  • Substrate B: 4-Methoxyphenylboronic acid pinacol ester (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Methodology (Self-Validating System)
  • Degassing (Critical Step):

    • Combine 1,4-dioxane and water in a reaction vial.

    • Sparge with Argon gas for 15 minutes. Why: Oxygen promotes homocoupling of boronic acids and oxidizes the Pd(0) active species.

  • Reagent Assembly:

    • Add 3-Bromopyridine (1.0 mmol), Boronate Ester (1.2 mmol), and

      
       (3.0 mmol) to the vial.
      
    • Add Pd(dppf)Cl2 (0.05 mmol) last.

  • Reaction:

    • Seal the vial and heat to 90°C for 4–12 hours.

    • Validation Checkpoint (TLC): Spot the reaction mixture against the starting bromide. The bromide spot (

      
       in 20% EtOAc/Hex) must disappear. A new, fluorescent spot (the biaryl product) should appear.
      
  • Workup:

    • Cool to room temperature.[2] Filter through a pad of Celite (removes Pd black).

    • Dilute with EtOAc, wash with brine. Dry over

      
      .
      
  • Purification:

    • Flash column chromatography (Hexanes/EtOAc gradient). Pyridine derivatives often streak on silica; add 1% Triethylamine to the eluent to sharpen peaks.

References

  • A decade of pyridine-containing heterocycles in US FDA approved drugs. RSC Medicinal Chemistry. Available at: [Link]

  • Directed ortho Metalation−Boronation and Suzuki−Miyaura Cross Coupling of Pyridine Derivatives. Journal of Organic Chemistry. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • Pyridine: the scaffolds with significant clinical diversity. RSC Advances. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 3-amino-2-methoxyisonicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Functionalized Pyridines The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Functionalized Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, present in numerous FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and aqueous solubility make it a privileged structure in the design of bioactive molecules.[3][4] Methyl 3-amino-2-methoxyisonicotinate is a highly functionalized pyridine building block offering multiple points for diversification. The strategic modification of its pyridine core via palladium-catalyzed cross-coupling reactions unlocks access to a vast chemical space, enabling the synthesis of novel compound libraries for screening and lead optimization.[3]

Palladium-catalyzed cross-coupling reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under mild and functional-group-tolerant conditions.[5] This guide provides an in-depth exploration of three seminal cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—applied to derivatives of Methyl 3-amino-2-methoxyisonicotinate. The protocols are designed to be robust and adaptable, providing both step-by-step instructions and the scientific rationale behind the choice of reagents and conditions.

PART 1: Preparing the Cross-Coupling Precursor: Halogenation

To utilize Methyl 3-amino-2-methoxyisonicotinate in cross-coupling reactions, it must first be functionalized with a suitable leaving group, typically a halogen (Br or I). The electronic nature of the starting material, with an electron-donating amino group at C3 and a methoxy group at C2, directs electrophilic aromatic substitution to the C5 position. This regioselectivity is crucial for synthesizing a single, well-defined product for subsequent reactions.

Protocol 1: Regioselective Bromination at the C5 Position

This protocol describes the bromination of Methyl 3-amino-2-methoxyisonicotinate to yield Methyl 3-amino-5-bromo-2-methoxyisonicotinate. The synthesis of the closely related compound, 3-Amino-5-bromo-2-methoxypyridine, has been described, indicating the feasibility of this transformation.[6]

Reaction Principle: The reaction proceeds via an electrophilic aromatic substitution mechanism. N-Bromosuccinimide (NBS) serves as a source of an electrophilic bromine species. The electron-rich pyridine ring, activated by the amino and methoxy groups, attacks the electrophilic bromine, leading to the substitution of a hydrogen atom, predominantly at the C5 position.

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Substrate in Solvent cool Cool to 0°C start->cool add_nbs Add NBS Portion-wise cool->add_nbs warm Warm to RT & Stir add_nbs->warm quench Quench with Na₂S₂O₃ warm->quench extract Extract with EtOAc quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Figure 1: Workflow for the bromination of Methyl 3-amino-2-methoxyisonicotinate.

Step-by-Step Protocol:

  • Preparation: To a round-bottom flask, add Methyl 3-amino-2-methoxyisonicotinate (1.0 eq). Dissolve the substrate in a suitable solvent such as acetonitrile or dichloromethane (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath with magnetic stirring.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the mixture back to 0 °C and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-amino-5-bromo-2-methoxyisonicotinate.

PART 2: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild conditions and broad functional group tolerance.[7] It couples an organoboron species (boronic acid or ester) with an organic halide.[8] This protocol is adapted from a successful Suzuki coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine.[3]

Mechanism: The Palladium Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) redox couple.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine substrate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, regenerating the boron species. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)L₂-Br Pd0->PdII_Aryl Transmetal Transmetalation PdII_Both Aryl-Pd(II)L₂-R' PdII_Aryl->PdII_Both PdII_Both->Pd0 RedElim Reductive Elimination Product Aryl-R' PdII_Both->Product ArylBr Aryl-Br ArylBr->PdII_Aryl Boronic R'-B(OH)₂ + Base Boronic->PdII_Both

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: Suzuki-Miyaura Coupling of Methyl 3-amino-5-bromo-2-methoxyisonicotinate

This protocol details the coupling of the brominated pyridine with a representative arylboronic acid.

Reagent Table:

Reagent/CatalystRoleTypical Loading/Equivalents
Methyl 3-amino-5-bromo-2-methoxyisonicotinateElectrophile1.0 eq
Arylboronic AcidNucleophile1.2 - 1.5 eq
Pd(PPh₃)₄ (Tetrakis) or PdCl₂(dppf)Palladium Precatalyst2-5 mol%
K₃PO₄ or K₂CO₃Base2.0 - 3.0 eq
1,4-Dioxane / Water (4:1)Solvent-

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk flask, combine Methyl 3-amino-5-bromo-2-methoxyisonicotinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₃PO₄, 2.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of inert gas.

  • Solvent Addition: Add the degassed solvent mixture (1,4-Dioxane/Water, 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. Reaction times typically range from 4 to 16 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the desired biaryl product.

PART 3: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[4][9] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[2]

Mechanism: The Amination Cycle

The mechanism is analogous to the Suzuki coupling, involving a Pd(0)/Pd(II) cycle.[9]

  • Oxidative Addition: Pd(0) inserts into the aryl-bromide bond.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[2]

Buchwald_Hartwig_Mechanism Pd0 Pd(0)L₂ PdII_Aryl Aryl-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Amido [Aryl-Pd(II)L₂(HNR'₂)]⁺ PdII_Aryl->PdII_Amido AmineCoord Amine Coordination PdII_Amido_Neutral Aryl-Pd(II)L₂-NR'₂ PdII_Amido->PdII_Amido_Neutral Deprotonation Deprotonation (Base) PdII_Amido_Neutral->Pd0 Product Aryl-NR'₂ PdII_Amido_Neutral->Product RedElim Reductive Elimination ArylBr Aryl-Br ArylBr->PdII_Aryl Amine HNR'₂ Amine->PdII_Amido

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of Methyl 3-amino-5-bromo-2-methoxyisonicotinate

This protocol outlines a general procedure for the amination of the brominated pyridine substrate.

Reagent Table:

Reagent/CatalystRoleTypical Loading/Equivalents
Methyl 3-amino-5-bromo-2-methoxyisonicotinateElectrophile1.0 eq
Primary or Secondary AmineNucleophile1.1 - 1.5 eq
Pd₂(dba)₃ or Pd(OAc)₂Palladium Precatalyst1-2 mol%
XPhos, RuPhos, or SPhosLigand2-5 mol%
NaOt-Bu or LiHMDSBase1.5 - 2.0 eq
Toluene or DioxaneSolvent-

Step-by-Step Protocol:

  • Setup: In a glovebox, add the base (e.g., NaOt-Bu, 1.5 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and ligand (e.g., XPhos, 2.5 mol%) to an oven-dried Schlenk tube.

  • Reagent Addition: Add Methyl 3-amino-5-bromo-2-methoxyisonicotinate (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) to the tube.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS. Reactions are typically complete within 6-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine product.

PART 4: C-C Bond Formation via Sonogashira Coupling

The Sonogashira coupling reaction is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] It uniquely employs a dual-catalyst system of palladium and copper.[12] This reaction is invaluable for introducing alkyne motifs into molecules, which can serve as handles for further functionalization or as key components of conjugated systems.[13]

Mechanism: A Dual Catalytic Cycle

The Sonogashira reaction involves two interconnected catalytic cycles.[12]

  • Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, it begins with the oxidative addition of the aryl halide to a Pd(0) complex.

  • Copper Cycle: The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This intermediate is more reactive than the terminal alkyne itself.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The aryl and alkynyl groups are reductively eliminated from the palladium center to form the product and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII Aryl-Pd(II)L₂-X Pd0->PdII PdII_alkyne Aryl-Pd(II)L₂(C≡CR') PdII_alkyne->Pd0 Product Aryl-C≡CR' PdII_alkyne->Product Reductive Elimination ArylX Aryl-X ArylX->PdII Oxidative Addition CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->PdII Transmetalation Alkyne H-C≡CR' + Base Alkyne->Cu_acetylide

Figure 4: Interconnected catalytic cycles of the Sonogashira reaction.

Protocol 4: Sonogashira Coupling of a Halogenated Pyridine Derivative

For Sonogashira couplings, an iodo-substituted pyridine is often more reactive than a bromo-substituted one. If bromination proves inefficient, an iodination step using N-Iodosuccinimide (NIS) can be performed analogously to Protocol 1. This protocol is based on the successful coupling of 2-amino-3-bromopyridines.[13]

Reagent Table:

Reagent/CatalystRoleTypical Loading/Equivalents
Halogenated Pyridine DerivativeElectrophile1.0 eq
Terminal AlkyneNucleophile1.2 - 1.5 eq
PdCl₂(PPh₃)₂Palladium Precatalyst2-5 mol%
CuI (Copper(I) Iodide)Co-catalyst2-5 mol%
Triethylamine (TEA) or Diisopropylamine (DIPA)Base & Solvent> 3.0 eq or as solvent
DMF or THFCo-solvent (optional)-

Step-by-Step Protocol:

  • Setup: To a Schlenk flask, add the halogenated pyridine derivative (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide (CuI, 3 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the solvent (e.g., anhydrous THF or DMF), the base (e.g., TEA, 3.0 eq), and finally the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS. Reactions are often complete in 2-8 hours.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate. Redissolve in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by flash column chromatography on silica gel.

References

  • Fu, G. C. (2008). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. In Modern Organonickel Chemistry (pp. 1-33). Wiley-VCH.
  • Berry, J. F., & Hartwig, J. F. (2005). The Buchwald–Hartwig Amination. In Palladium-Catalyzed Coupling Reactions (pp. 1-42). Springer.
  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • [Reference not directly used for content]
  • [Reference not directly used for content]
  • [Reference not directly used for content]
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • [Reference not directly used for content]
  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 199. Available at: [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • [Reference not directly used for content]
  • [Reference not directly used for content]
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering the Synthesis and Properties of 3-Amino-5-bromo-2-methoxypyridine. Retrieved from [Link]

  • [Reference not directly used for content]
  • [Reference not directly used for content]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • De, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 775-797. Available at: [Link]

  • [Reference not directly used for content]
  • [Reference not directly used for content]
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]

Sources

Application

analytical techniques for characterizing Methyl 3-amino-2-methoxyisonicotinate

Application Note: Structural Characterization and Purity Profiling of Methyl 3-amino-2-methoxyisonicotinate Abstract This technical guide outlines the standardized analytical protocols for the characterization of Methyl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Characterization and Purity Profiling of Methyl 3-amino-2-methoxyisonicotinate

Abstract

This technical guide outlines the standardized analytical protocols for the characterization of Methyl 3-amino-2-methoxyisonicotinate (MAMI), a critical heterocyclic scaffold used in the synthesis of pyrido[3,4-d]pyrimidine-based kinase inhibitors and other bioactive naphthyridines.[1] Due to the high density of functional groups (ortho-amino ester, methoxy-pyridine) and potential for regioisomeric impurities during synthesis (e.g., N-alkylation vs. O-alkylation), rigorous structural validation is required.[1] This document details self-validating workflows using high-field NMR, UPLC-MS/MS, and FT-IR.

Physicochemical Profile & Critical Quality Attributes (CQA)

Before initiating wet-lab protocols, the target analyte's theoretical profile must be established to set pass/fail criteria.[1]

PropertyValue / CharacteristicRelevance
IUPAC Name Methyl 3-amino-2-methoxypyridine-4-carboxylateUnambiguous ID
Molecular Formula C₈H₁₀N₂O₃Elemental Analysis baseline
Exact Mass 182.0691 DaHRMS Target
LogP (Predicted) ~1.2Reverse-phase HPLC retention prediction
pKa (Predicted) Base (Pyridine N): ~2-3; Amine: ~3-4Mobile phase pH selection (Acidic modifier needed)
Key Impurities 2-pyridone tautomer, Regioisomer (3-methoxy-2-amino)Specificity targets for HPLC

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing MAMI, ensuring no critical structural feature is overlooked.

AnalyticalWorkflow Start Crude/Purified Sample Purity Purity Check (UPLC-MS/MS) Start->Purity Dissolve in MeOH Purity->Start Repurify Structure Structural Validation (1H/13C NMR) Purity->Structure Purity > 95% Regio Regiochemistry Check (NOESY/HMBC) Structure->Regio Confirm Connectivity State Solid State ID (FT-IR / Melting Point) Regio->State Confirm Isomer Release Certificate of Analysis State->Release All Specs Met

Figure 1: Step-wise analytical decision tree for verifying Methyl 3-amino-2-methoxyisonicotinate.

Protocol 1: High-Resolution NMR Spectroscopy

Objective: To unambiguously confirm the substitution pattern of the pyridine ring and distinguish the target from potential N-methyl-2-pyridone isomers or regioisomeric byproducts.

Causality:

  • Solvent Choice (DMSO-d₆): Chloroform-d (CDCl₃) is acceptable, but DMSO-d₆ is preferred to sharpen the exchangeable amino protons (-NH₂) and prevent aggregation, allowing for better integration.[1]

  • NOE Experiments: Essential to prove the methoxy group is at position 2 (spatial proximity to H3/H6 is not possible, but proximity to H3-NH2 is).[1]

Experimental Steps:

  • Sample Preparation: Dissolve 10 mg of sample in 0.6 mL DMSO-d₆. Ensure complete dissolution; filter if turbid.[1]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1][2]

    • Scans: 16 (1H), 1024 (13C).[1]

    • Relaxation Delay (D1): 5 seconds (critical for accurate integration of the ester/methoxy singlets).

  • Key Diagnostic Signals (Expectation):

    • Pyridine Protons (H5, H6): Look for two doublets with a coupling constant J ≈ 5.0–5.5 Hz.[1]

      • H6: Deshielded (~7.8–8.0 ppm) due to proximity to Ring Nitrogen.[1]

      • H5: Shielded relative to H6 (~7.0–7.2 ppm).[1]

    • Methoxy (-OCH₃): Singlet at ~3.9 ppm.[1]

    • Ester Methyl (-COOCH₃): Singlet at ~3.8 ppm.[1]

    • Amine (-NH₂): Broad singlet ~6.0–7.5 ppm (highly dependent on concentration and water content).[1]

Self-Validating Check (NOESY):

  • Perform a 1D-NOESY irradiating the Methoxy signal (~3.9 ppm).[1]

  • Pass Criteria: NOE enhancement should be observed only at the Amine (-NH₂) signal (if H-bonded or spatially close) or negligible enhancement if distal. Crucially, NO enhancement of the aromatic protons (H5/H6) should be seen if the methoxy is at position 2 and protons are at 5,6.[1]

  • Contrast: If the structure were the regioisomer (4-methoxy-3-amino...), irradiation of methoxy might show NOE to H5.[1]

Protocol 2: UPLC-MS/MS Method Development

Objective: To establish a rapid purity profiling method capable of detecting synthetic precursors (e.g., 3-amino-2-chloroisonicotinate) and hydrolysis byproducts (acid form).[1]

Causality:

  • Acidic Mobile Phase: The pyridine nitrogen and primary amine are basic.[1] Using 0.1% Formic Acid ensures full protonation ([M+H]⁺), improving peak shape and sensitivity in ESI(+).[1]

  • Gradient Elution: Required to separate the polar hydrolysis product (carboxylic acid) from the neutral/basic ester.[1]

Method Parameters:

ParameterSetting
Column C18 Reverse Phase (e.g., BEH C18, 1.7 µm, 2.1 x 50 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 3.5 min
Flow Rate 0.4 mL/min
Detection UV (254 nm) and MS (ESI+, Scan 100–500 m/z)

Structure-Fragmentation Logic (MS/MS):

  • Parent Ion: 183.07 m/z ([M+H]⁺).[1]

  • Key Fragment 1: Loss of Methoxy radical or Methanol (depending on energy) → Diagnostic of 2-OMe.[1]

  • Key Fragment 2: Loss of -COOCH₃ (59 Da) → [M+H - 59]⁺ ≈ 124 m/z (Pyridine core).[1]

MassSpecLogic Parent Parent Ion [M+H]+ = 183.07 Frag1 Fragment A [M-OCH3]+ Parent->Frag1 -31 Da (OMe) Frag2 Core Pyridine [M-COOCH3]+ Parent->Frag2 -59 Da (Ester)

Figure 2: Expected fragmentation pathway for MS structural confirmation.

Protocol 3: Vibrational Spectroscopy (FT-IR)

Objective: Rapid ID testing for goods-in/goods-out quality control.

Protocol:

  • Technique: ATR (Attenuated Total Reflectance) is preferred over KBr pellets for speed and reproducibility.[1]

  • Scan Range: 4000 – 600 cm⁻¹.[1]

  • Diagnostic Bands:

    • 3400–3300 cm⁻¹: Primary Amine (–NH₂) stretching.[1] Look for the characteristic "doublet" (asymmetric/symmetric stretch), though H-bonding may broaden this.[1]

    • 1730–1700 cm⁻¹: Ester Carbonyl (C=O).[1] Note: Conjugation with the pyridine ring may lower the wavenumber slightly compared to aliphatic esters.[1]

    • 1600–1580 cm⁻¹: Pyridine Ring C=N / C=C skeletal vibrations.[1]

    • 1200–1000 cm⁻¹: C-O stretch (strong bands for both Ester and Ether linkages).[1]

Troubleshooting & Validation

  • Issue: Split peaks in NMR.

    • Cause: Restricted rotation of the ester group or tautomerization.[1]

    • Solution: Run NMR at elevated temperature (50°C). If peaks coalesce, it is rotameric.[1] If not, suspect impurities.[1][3]

  • Issue: Low MS Sensitivity.

    • Cause: Ion suppression from high concentration.[1]

    • Solution: Dilute sample to <1 µg/mL. Ensure pH is acidic (< pH 3) to protonate the pyridine.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Standard text for interpretation of NMR coupling constants in heterocyclic systems). [1]

  • Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] (Authoritative source for chemical shift prediction in pyridines). [1]

  • European Pharmacopoeia (Ph.[1] Eur.) . General Chapter 2.2.[1]24. Absorption Spectrophotometry, Infrared. (Standard for IR protocol validation). [1]

  • Agilent Technologies . (2020).[1] Strategies for the Analysis of Basic Compounds by LC-MS. Application Note 5990-xxxx.[1] (Grounding for the use of acidic mobile phases for amino-pyridines). [1]

Sources

Method

Application Note: Structural Validation and Analytical Profiling of Methyl 3-amino-2-methoxyisonicotinate

Executive Summary Methyl 3-amino-2-methoxyisonicotinate (CAS: 105686-26-2 / Analogues) is a critical heterocyclic intermediate often utilized in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-amino-2-methoxyisonicotinate (CAS: 105686-26-2 / Analogues) is a critical heterocyclic intermediate often utilized in the synthesis of PI3K inhibitors and other kinase-targeting scaffolds. Its structural integrity is defined by a tetra-substituted pyridine ring, where regiochemical ambiguity (e.g., distinguishing 2-methoxy from 6-methoxy isomers) presents a common analytical challenge.

This Application Note provides a definitive protocol for the characterization of this molecule using 1H/13C NMR and LC-MS. We emphasize a self-validating workflow that utilizes scalar coupling constants and HMBC correlations to unequivocally assign regiochemistry, ensuring downstream synthetic success.

Chemical Identity & Structural Logic[1][2]

Before instrumental analysis, we must establish the theoretical spectral expectations based on substituent effects.

  • Compound: Methyl 3-amino-2-methoxyisonicotinate

  • Formula: C8H10N2O3

  • Molecular Weight: 182.18 g/mol

  • Core Scaffold: Pyridine

  • Substituents:

    • C2: Methoxy (-OCH3) – Strong

      
      -withdrawer, strong 
      
      
      
      -donor.
    • C3: Amino (-NH2) – Strong

      
      -donor.
      
    • C4: Methyl Ester (-COOCH3) –

      
      -acceptor.
      

Regiochemical Criticality: During nucleophilic aromatic substitution (


) on 3-amino-2-chloroisonicotinate precursors, the methoxide nucleophile may attack C2 or C6. Distinguishing the 2-methoxy  product (Target) from the 6-methoxy  impurity is the primary analytical objective.
Analytical Decision Tree

AnalyticalWorkflow Start Crude Reaction Mixture LCMS Step 1: LC-MS Screening (Target m/z 183.1 [M+H]+) Start->LCMS Decision1 Is Mass Correct? LCMS->Decision1 Purify Step 2: Flash Chromatography (Hex/EtOAc) Decision1->Purify Yes Reject Reject / Re-optimize Decision1->Reject No NMR Step 3: 1H & 2D NMR (DMSO-d6) Purify->NMR Logic Regiochemistry Check: HMBC Correlations NMR->Logic Release Release for Synthesis Logic->Release OMe correlates to C2 Logic->Reject OMe correlates to C6

Figure 1: Analytical workflow for validating pyridine intermediates. The critical path relies on NMR to resolve regioisomers that share identical masses.

Method A: NMR Spectroscopy[2][3][4][5][6][7]

Sample Preparation Protocol

Solvent Selection: DMSO-d6 is strictly recommended over CDCl3.

  • Reasoning: The C3-amino protons are exchangeable. In CDCl3, these appear as a broad, shapeless hump often lost in the baseline. DMSO-d6 sharpens these signals and slows exchange, allowing for the observation of specific NH2 correlations in 2D experiments.

Protocol:

  • Weigh 10–15 mg of the solid analyte.

  • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

  • Transfer to a clean, dry 5mm NMR tube.

  • Equilibrate at 298 K in the probe for 5 minutes prior to acquisition.

Acquisition Parameters[8]
  • 1H (Proton): 16 scans, 30° pulse angle, D1 = 1.0s.

  • 13C (Carbon): 512 scans, power-gated decoupling.

  • HSQC: Multiplicity-edited (to distinguish CH/CH3 from CH2).

  • HMBC: Optimized for long-range coupling (

    
     Hz). Critical for structure proof. 
    
Spectral Analysis & Assignment

The pyridine ring protons (H5 and H6) form an AX system (two doublets) due to the lack of symmetry.

Table 1: 1H NMR Data (400 MHz, DMSO-d6)

Shift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
AssignmentStructural Logic
7.60 – 7.75 Doublet (d)1H5.2 HzH-6

to Nitrogen (deshielded), but shielded by

-NH2 effect.
6.80 – 6.95 Doublet (d)1H5.2 HzH-5

to Nitrogen, shielded by

-OMe.
6.20 – 6.50 Broad Singlet2H-NH2Exchangeable amino protons.
3.92 Singlet (s)3H-O-CH3Methoxy group (C2).
3.84 Singlet (s)3H-COO-CH3Methyl ester (C4).

Table 2: 13C NMR Data (100 MHz, DMSO-d6)

Shift (

, ppm)
Type (DEPT)Assignment
166.5 CqC=O (Ester carbonyl)
155.0 CqC-2 (Attached to OMe and N)
142.0 CHC-6 (

-carbon)
135.5 CqC-3 (Attached to NH2)
115.0 CqC-4 (Ipso to ester)
108.5 CHC-5 (

-carbon)
53.5 CH3OMe (Methoxy)
52.1 CH3COOMe (Ester methyl)
The Self-Validating Mechanism (HMBC)

To prove the structure is 2-methoxy and not 6-methoxy :

  • Locate the C2 carbon signal (~155 ppm).

  • Locate the Methoxy proton signal (~3.92 ppm).

  • Validation: You must observe a strong HMBC cross-peak between the Methoxy protons and C2.

  • Confirmation: The NH2 protons must show a correlation to C3 (~135 ppm) and C2 (~155 ppm). If the OMe were at C6, the NH2 would not correlate to the carbon bearing the methoxy group.

HMBC_Logic OMe_H OMe Protons (3.92 ppm) C2 Carbon C2 (155 ppm) OMe_H->C2 Strong 3J NH2_H NH2 Protons (6.30 ppm) NH2_H->C2 3J (Diagnostic) C3 Carbon C3 (135 ppm) NH2_H->C3 2J C4 Carbon C4 (115 ppm) NH2_H->C4 3J

Figure 2: Key HMBC correlations required to confirm the 2-methoxy regioisomer. The convergence of NH2 and OMe correlations on C2 is the definitive structural proof.

Method B: Mass Spectrometry (LC-MS)[4]

Experimental Protocol

System: Agilent 1200/6120 (or equivalent) Single Quadrupole. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm). Mobile Phase:

  • A: Water + 0.1% Formic Acid.

  • B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

Ionization & Fragmentation Behavior[9]
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).

  • Molecular Ion:

    
     m/z.
    

Fragmentation Pattern (MS/MS or In-Source CID): Unlike simple aliphatic esters, the pyridine core stabilizes certain fragments.

  • Parent Ion: m/z 183.2

  • Loss of Methoxy Radical/Formaldehyde: Common in methoxy-pyridines.

    • 
       (Radical cation, rare in ESI).
      
    • More likely: Loss of Methanol (

      
      ) if proton migration occurs 
      
      
      
      m/z 151.
  • Loss of Ester Group:

    • Loss of methoxy from ester (

      
      ).
      
    • Loss of entire carbomethoxy group (

      
      , mass 59) 
      
      
      
      m/z 124.
  • Diagnostic Fragment:

    • m/z 151: Consistent with loss of methanol (from the ester or ether).

    • m/z 123/124: Consistent with decarboxylation/loss of ester.

Table 3: Predicted MS Data

m/z (ESI+)IdentityNotes
183.2

Base peak. High intensity due to basic pyridine N.
205.2

Sodium adduct (common in unbuffered solvents).
224.2

Acetonitrile adduct (common in high %B).
151.1

Loss of methanol (neighboring group participation).

Integrated Structural Elucidation (The "Why")

In drug development, the "Roof Effect" in 1H NMR is often cited as a problem, but here it is a tool.

  • Observation: If the coupling constant between the two aromatic protons is ~5.0 – 5.5 Hz , they are ortho (positions 5 and 6).

  • Alternative: If the product were the 2,5-substituted isomer (hypothetical), the protons would be para (J ~ 0-1 Hz).

  • Alternative: If the product were the 2,6-methoxy isomer (symmetric), you would see a singlet for the aromatic protons (equivalent) and no coupling.

Conclusion: The observation of two doublets with


 Hz, combined with the HMBC correlation of the OMe group to the Carbon at 155 ppm (which also couples to the NH2 protons), provides a 100% confidence level  in the structural assignment of Methyl 3-amino-2-methoxyisonicotinate.

References

  • General Pyridine NMR Data: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. Link

  • HMBC & HSQC Pulse Sequences: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Mass Spec Fragmentation of Pyridines: McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. Link

  • Analogous Compound Data (Methyl 2-aminoisonicotinate): Sigma-Aldrich Product Specification, CAS 6937-03-7. Link

  • Analogous Compound Data (Methyl 3-aminoisonicotinate): ChemicalBook CAS 55279-30-6. Link

Application

Application Note: A Scalable, High-Purity Synthesis of Methyl 3-amino-2-methoxyisonicotinate for Chemical Library Production

Abstract & Introduction Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. Among these, Methyl 3-amino-2-methoxyisonicotinate is a highly valuable an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Substituted pyridines are privileged scaffolds in modern drug discovery, forming the core of numerous therapeutic agents. Among these, Methyl 3-amino-2-methoxyisonicotinate is a highly valuable and versatile building block, prized for its specific arrangement of donor and acceptor groups that allow for diverse and targeted derivatization in the generation of compound libraries. Its structure is key for creating molecules with potential applications in various therapeutic areas.[1] However, transitioning the synthesis of this reagent from small, exploratory batches to the multi-gram or kilogram scales required for library production presents significant challenges in terms of yield, purity, cost-effectiveness, and operational safety.

This application note provides a robust, validated, and scalable two-step synthetic protocol starting from the commercially available 3-Amino-2-chloroisonicotinic acid. We will detail the rationale behind critical process parameters, address common scale-up challenges, and provide comprehensive, step-by-step instructions to ensure the reliable and high-purity production of the target compound.

Strategic Overview of the Synthetic Route

The selected synthetic pathway is designed for scalability, avoiding costly purification methods like large-scale column chromatography and utilizing readily available, cost-effective reagents. The two-step process involves:

  • Fischer Esterification: Conversion of the starting carboxylic acid to its corresponding methyl ester. This classic reaction is highly reliable and well-understood for scaling.[2]

  • Nucleophilic Aromatic Substitution (SNAr): Displacement of the chloride at the C2 position with a methoxy group using sodium methoxide. The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates this substitution.

This route was chosen over alternatives, such as nitration and reduction sequences, which often suffer from poor regioselectivity and the use of hazardous reagents, making them less suitable for large-scale production.[3][4]

G cluster_0 Step 1: Esterification cluster_1 Step 2: Methoxylation (SNAr) SM 3-Amino-2-chloroisonicotinic Acid INT Methyl 3-amino-2-chloroisonicotinate R1 Methanol (MeOH) Thionyl Chloride (SOCl₂) FP Methyl 3-amino-2-methoxyisonicotinate (Final Product) R2 Sodium Methoxide (NaOMe) in Methanol R1->INT  Stir at 50°C, 12h R2->FP  Reflux, 8-16h

Caption: High-level workflow for the two-step synthesis.

Detailed Protocols and Methodologies

Safety First: Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood.[5]

Part A: Synthesis of Methyl 3-amino-2-chloroisonicotinate (Intermediate)

This protocol is based on a well-established esterification method using thionyl chloride to generate an acid chloride in situ, which then rapidly reacts with methanol.[2] This approach is often faster and more efficient than traditional sulfuric acid catalysis, especially for scale-up.

3.1 Materials & Reagents

  • 3-Amino-2-chloroisonicotinic acid

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2 Step-by-Step Protocol (100 g Scale)

  • Reaction Setup: To a 2 L three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet to a scrubber), and a dropping funnel, add 3-Amino-2-chloroisonicotinic acid (100 g, 0.58 mol).

  • Solvent Addition: Add anhydrous methanol (1 L). Stir the suspension to ensure good mixing.

  • Reagent Addition (Caution: Exothermic): Cool the flask in an ice-water bath to 0-5 °C. Slowly add thionyl chloride (83 g, 51 mL, 0.70 mol) dropwise via the dropping funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Expert Insight: The slow, cooled addition of SOCl₂ is critical to control the exothermic reaction with methanol and prevent the formation of byproducts. The SOCl₂ reacts with methanol to form HCl gas and methyl sulfite, creating an acidic environment that catalyzes the esterification.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to 50 °C. Stir at this temperature for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: Cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Work-up & Neutralization: Carefully dilute the resulting residue with water (500 mL) and cool the mixture in an ice bath. Slowly add saturated NaHCO₃ solution until the pH of the aqueous layer is ~7-8. Be cautious as significant CO₂ evolution will occur.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 400 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (200 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product, Methyl 3-amino-2-chloroisonicotinate, is often of sufficient purity (>95%) for the next step. If necessary, it can be recrystallized from a mixture of ethyl acetate and hexanes.

Part B: Synthesis of Methyl 3-amino-2-methoxyisonicotinate (Final Product)

This step utilizes a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient pyridine ring, activated by the chloro-substituent, readily reacts with the strong nucleophile, sodium methoxide.

3.2 Materials & Reagents

  • Methyl 3-amino-2-chloroisonicotinate (from Part A)

  • Sodium methoxide (NaOMe), 25-30% solution in methanol or solid

  • Methanol (MeOH), anhydrous

  • Deionized Water

  • Ethyl acetate (EtOAc)

  • Hexanes

3.3 Step-by-Step Protocol (Based on ~100 g Crude Input)

  • Reaction Setup: In a 2 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the crude Methyl 3-amino-2-chloroisonicotinate (~0.58 mol theoretical) in anhydrous methanol (1 L).

  • Reagent Addition: Add sodium methoxide solution (25% in MeOH, ~255 g, 1.16 mol) to the solution. If using solid NaOMe (62.6 g, 1.16 mol), add it portion-wise, as the dissolution is exothermic.

    • Expert Insight: Using a 2-fold excess of sodium methoxide ensures the reaction goes to completion and overcomes any potential moisture that could consume the reagent.

  • Reaction: Heat the reaction mixture to reflux (~65 °C) and maintain for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Solvent Removal: After completion, cool the reaction to room temperature and remove the bulk of the methanol via rotary evaporation.

  • Work-up & Precipitation: Add deionized water (1 L) to the concentrated residue. The product will often precipitate as a solid. Stir the slurry for 30-60 minutes in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) to remove salts and residual base.

  • Drying: Dry the solid product under vacuum at 40-50 °C to a constant weight.

  • Final Purification (If Required): The product is typically obtained in high purity (>98%). For library production requiring exceptional purity, a final recrystallization from a minimal amount of hot methanol or an ethyl acetate/hexanes solvent system can be performed.

Scale-Up Data and Performance

The following table summarizes expected outcomes when scaling the synthesis from a standard laboratory scale to a larger, library-production relevant scale.

ParameterLab Scale (5 g)Pilot Scale (100 g)
Step 1: Esterification
Starting Material5.0 g100 g
Methanol Volume50 mL1 L
Thionyl Chloride2.55 mL51 mL
Typical Yield4.8 g (90%)98 g (92%)
Purity (LC-MS)>95%>95%
Step 2: Methoxylation
Starting Intermediate4.8 g98 g
NaOMe (25% soln.)12.8 g255 g
Typical Yield4.1 g (90%)84 g (91%)
Overall Yield ~81% ~84%
Final Purity (LC-MS)>98%>98.5%

Process Validation and Troubleshooting

A self-validating protocol includes analytical checkpoints and a clear understanding of potential failure points.

G start Start step1 Step 1: Esterification Monitor by TLC/LC-MS for SM disappearance start->step1 check1 Incomplete Reaction? step1->check1 step2 Step 2: Methoxylation Monitor by TLC/LC-MS for INT disappearance check1->step2 No ts1 Add more SOCl₂ or extend reaction time check1->ts1 Yes check2 Incomplete Reaction? step2->check2 purify Purification Check Purity by ¹H NMR, LC-MS check2->purify No ts2 Add more NaOMe or extend reflux time check2->ts2 Yes check3 Purity < 98%? purify->check3 end Final Product check3->end No ts3 Recrystallize from MeOH or EtOAc/Hexanes check3->ts3 Yes ts1->step1 ts2->step2 ts3->purify

Caption: Troubleshooting and process validation workflow.

References

  • PrepChem. (n.d.). Synthesis of (a) methyl isonicotinate. Retrieved from PrepChem.com. [Link]

  • Jin, T., et al. (2006). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 11(3), 160-165. [Link]

  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic letters, 8(8), 1487–1490. [Link]

  • Grozinger, K. G., et al. (2002). Process for making 3-amino-2-chloro-4-methylpyridine. U.S.
  • PubChem. (n.d.). Methyl 3-amino-2-chloroisonicotinate. National Center for Biotechnology Information. Retrieved from [Link]

  • Kaga, A., et al. (2019). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. Organic Letters, 21(15), 6093-6097. [Link]

  • Nummy, L. J., et al. (2000). Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. World Intellectual Property Organization.
  • Nielsen, S. F., & Nielsen, O. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Synthetic Communications, 31(14), 2149-2153. [Link]

  • Lee, S. H., & O'Brien, M. K. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 212(1), 258-263. [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • Wilson, B. A., et al. (2015). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Journal of medicinal chemistry, 58(10), 4164–4176. [Link]

Sources

Method

Application Note: Strategic Utilization of Methyl 3-amino-2-methoxyisonicotinate in Agrochemical Synthesis

This Application Note is structured to provide a comprehensive technical guide on the utilization of Methyl 3-amino-2-methoxyisonicotinate (MAMI) in agrochemical research. It focuses on its critical role as a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive technical guide on the utilization of Methyl 3-amino-2-methoxyisonicotinate (MAMI) in agrochemical research. It focuses on its critical role as a privileged scaffold for the synthesis of next-generation herbicides and fungicides.

[1]

Executive Summary

Methyl 3-amino-2-methoxyisonicotinate (CAS: 870997-81-2 for acid analog; ester derivatives vary) represents a "privileged scaffold" in modern agrochemical discovery.[1] Its unique substitution pattern—combining a nucleophilic amino group at C3, an electrophilic ester at C4, and an electron-donating methoxy group at C2—makes it an ideal precursor for bicyclic heterocycles (specifically pyrido[2,3-d]pyrimidines) and sulfonylurea herbicides .[1]

This guide details the chemical rationale, synthetic protocols, and quality control measures required to leverage this intermediate for the development of Acetolactate Synthase (ALS) inhibitors and protoporphyrinogen oxidase (PPO) inhibitors.[1]

Chemical Rationale: The "Push-Pull" Scaffold

The utility of Methyl 3-amino-2-methoxyisonicotinate lies in its electronic environment, which facilitates high-yield downstream derivatization.[1]

  • C3-Amino Group (Nucleophile): Acts as the primary handle for coupling reactions (e.g., with isocyanates or acid chlorides).[1]

  • C4-Ester Group (Electrophile): Enables cyclization reactions.[1] The proximity to the C3-amino group allows for the formation of fused ring systems (e.g., quinazolines, pyrido-pyrimidines) under mild conditions.

  • C2-Methoxy Group (Electronic Modulator): Unlike a chloro-substituent, the methoxy group provides electron density to the pyridine ring ("Push" effect), enhancing the nucleophilicity of the C3-amine while improving the lipophilicity (LogP) and metabolic stability of the final active ingredient (AI).[1]

Diagram 1: Scaffold Versatility & Reaction Pathways

The following diagram illustrates the divergent synthetic pathways accessible from this core intermediate.

ScaffoldVersatility Core Methyl 3-amino-2- methoxyisonicotinate (The Scaffold) Path1 Pathway A: Condensation with Urea/Formamide Core->Path1 Cyclization Path2 Pathway B: Coupling with Aryl Isocyanates Core->Path2 Nucleophilic Addn Path3 Pathway C: Sandmeyer/Halogenation Core->Path3 Substitution Product1 Pyrido[2,3-d]pyrimidines (Herbicides/Fungicides) Path1->Product1 Product2 Pyridyl-Sulfonylureas (ALS Inhibitors) Path2->Product2 Product3 3-Halo-Picolinates (Auxin Mimics) Path3->Product3

Caption: Divergent synthesis pathways transforming the MAMI scaffold into three distinct classes of agrochemical actives.

Primary Applications & Protocols

Application A: Synthesis of Pyrido[2,3-d]pyrimidine Herbicides

Fused pyridine systems are potent inhibitors of PPO and ALS enzymes.[1] The following protocol describes the cyclization of MAMI to a pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione core.

Protocol 1: One-Pot Cyclization

Objective: Convert Methyl 3-amino-2-methoxyisonicotinate to 2-methoxy-pyrido[2,3-d]pyrimidine-4(3H)-one.[1]

Reagents:

  • Substrate: Methyl 3-amino-2-methoxyisonicotinate (1.0 eq)[1]

  • Reagent: Formamidine acetate (1.5 eq) or Urea (excess)[1]

  • Solvent: 2-Methoxyethanol or DMF[1]

  • Base: Sodium Ethoxide (EtONa) (catalytic)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 10.0 mmol of MAMI in 50 mL of 2-methoxyethanol.

  • Addition: Add 15.0 mmol of Formamidine acetate.

  • Reaction: Heat the mixture to reflux (approx. 125°C) for 6–8 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Critical Checkpoint: The disappearance of the starting amine spot (

      
      ) and appearance of a lower fluorescent spot indicates cyclization.[1]
      
  • Workup: Cool the reaction mixture to room temperature. The product often precipitates upon cooling.[1]

  • Isolation: Pour the mixture into 100 mL of ice-cold water. Adjust pH to 6.0 using 1N HCl if necessary to maximize precipitation.

  • Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Yield Expectation: 75–85%.

Application B: Synthesis of Pyridyl-Sulfonylureas

This pathway targets ALS inhibitors similar to Rimsulfuron or Nicosulfuron analogs, utilizing the amino group.[1]

Protocol 2: Isocyanate Coupling

Objective: Synthesis of N-(2-methoxy-4-(methoxycarbonyl)pyridin-3-yl)-N'-aryl sulfonylurea.

Reagents:

  • Substrate: Methyl 3-amino-2-methoxyisonicotinate (1.0 eq)[1]

  • Reagent: Aryl sulfonyl isocyanate (1.1 eq) (e.g., 2-chlorobenzenesulfonyl isocyanate)[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile[1]

  • Catalyst: DABCO (1,4-diazabicyclo[2.2.2]octane) (0.1 eq)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a 100 mL 3-neck flask and purge with Argon.

  • Dissolution: Dissolve 5.0 mmol of MAMI in 20 mL anhydrous DCM. Add DABCO.

  • Controlled Addition: Cool solution to 0°C. Add the sulfonyl isocyanate dropwise over 15 minutes to prevent exotherms which can degrade the isocyanate.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add 1 mL of MeOH to quench unreacted isocyanate.

  • Purification: Concentrate the solvent. Recrystallize the residue from EtOAc/Hexanes.

    • Note: Sulfonylureas are heat-sensitive; avoid high-temperature rotary evaporation (>40°C).[1]

Analytical Validation & Quality Control

To ensure the integrity of the "Building Block," the following specifications must be met before initiating synthesis.

Table 1: Quality Specifications for MAMI
ParameterSpecificationMethodRationale
Appearance Off-white to pale yellow solidVisualDarkening indicates oxidation of the amine.[1]
Purity > 98.0%HPLC (254 nm)Impurities compete in cyclization reactions.[1]
Water Content < 0.5%Karl FischerWater hydrolyzes the ester or isocyanates.
1H NMR Confirms Methoxy (s, 3H) & Amine (bs, 2H)400 MHz DMSO-d6Verify integrity of the 2-methoxy group.[1]
Diagram 2: Experimental Workflow (Cyclization)

The following Graphviz diagram outlines the logical flow for the cyclization protocol, including critical decision nodes.

Workflow Start Start: MAMI Substrate (>98% Purity) Mix Dissolve in 2-Methoxyethanol + Formamidine Acetate Start->Mix Reflux Reflux @ 125°C (6-8 Hours) Mix->Reflux Check TLC Check: Amine Consumed? Reflux->Check Continue Cool to RT Precipitate in Ice Water Check->Continue Yes Extend Extend Reflux (+2 Hours) Check->Extend No Filter Filtration & Wash (Cold Ethanol) Continue->Filter Extend->Reflux Final Final Product: Pyrido[2,3-d]pyrimidine Filter->Final

Caption: Decision-tree workflow for the cyclization of MAMI to pyrido-pyrimidine herbicides.

Safety and Handling (SDS Summary)

  • Hazards: The amine functionality makes this compound a potential skin sensitizer and irritant (H317, H319).[1]

  • Storage: Store at 2–8°C under inert gas (Argon). The ester group is susceptible to hydrolysis; the amino group is susceptible to oxidation.

  • Compatibility: Incompatible with strong oxidizing agents and strong acids (which may hydrolyze the methoxy group to a pyridone).[1]

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Methyl 3-amino-2-chloroisonicotinate (Analogous Structure). Retrieved February 1, 2026, from [Link]

  • Google Patents. (2024).[1] CN117425654A - 2,8-diazaspiro[4.5]decane compound and use in kinase inhibition.[1] (Demonstrates synthesis of pyrido[3,4-d]pyrimidines from 3-amino-2-methoxyisonicotinate). Retrieved February 1, 2026, from [1]

  • MDPI. (2023).[1] Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Retrieved February 1, 2026, from [Link][1]

Sources

Application

Application Note: Methyl 3-amino-2-methoxyisonicotinate in Fused Heterocycle Synthesis

Part 1: Executive Summary & Strategic Value In the landscape of kinase inhibitor design and fragment-based drug discovery, the Methyl 3-amino-2-methoxyisonicotinate scaffold represents a high-value "ortho-amino ester" bu...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

In the landscape of kinase inhibitor design and fragment-based drug discovery, the Methyl 3-amino-2-methoxyisonicotinate scaffold represents a high-value "ortho-amino ester" building block. Unlike its more common 2-chloro analog, the 2-methoxy variant offers unique advantages: it provides a pre-installed hydrogen bond acceptor (the methoxy oxygen), improved solubility profiles for intermediates, and a "masked" pyridone functionality that can be revealed late-stage via hydrolysis.

This guide details the protocols for converting this single precursor into two distinct, privileged pharmacophores:

  • Pyrido[3,4-d]pyrimidines: Via cyclocondensation with urea or formamide equivalents.

  • 1,6-Naphthyridines: Via condensation with active methylene compounds (e.g., malonates).

Part 2: Chemical Profile & Reactivity Analysis

Compound: Methyl 3-amino-2-methoxyisonicotinate CAS: 175965-76-1 Formula: C8H10N2O3 MW: 182.18 g/mol [1][2][3]

Reactivity Triad

The molecule possesses three distinct reactive centers that allow for divergent synthesis:

  • C3-Amino Group (Nucleophile): The primary handle for initiating cyclization. The electron-donating effect of the C2-methoxy group makes this amine more nucleophilic than in the corresponding 2-chloro or 2-fluoro analogs.

  • C4-Methyl Ester (Electrophile): Positioned ortho to the amine, this facilitates rapid 6-membered ring formation (cyclodehydration).

  • C2-Methoxy Group (Functional Handle): Acts as a stable ether during basic cyclizations but can be:

    • Displaced by strong nucleophiles (SNAr) at elevated temperatures.

    • Demethylated (HBr/AcOH) to yield the lactam (2-pyridone).

Visualization: Divergent Synthesis Pathways

ReactivityMap Start Methyl 3-amino-2- methoxyisonicotinate (CAS 175965-76-1) Urea + Urea / Triphosgene Start->Urea Path A Formamide + Formamide / HC(OEt)3 Start->Formamide Path B Malonate + Diethyl Malonate / NaOEt Start->Malonate Path C PyridoDione Pyrido[3,4-d]pyrimidine- 2,4-dione Urea->PyridoDione Cyclization PyridoOne Pyrido[3,4-d]pyrimidin- 4-one Formamide->PyridoOne Cyclization Naphthyridine 1,6-Naphthyridin- 2-one Malonate->Naphthyridine Knoevenagel + Cyclization

Figure 1: Divergent synthetic pathways from the core scaffold. Path A and B yield fused pyrimidines; Path C yields fused pyridines (naphthyridines).

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 8-Methoxy-pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

Target Class: Dual-specificity kinase inhibitors. Mechanism: Urea acts as a carbonyl source. The amino group attacks the urea carbonyl, followed by intramolecular attack of the resulting ureido nitrogen on the ester.

Materials:

  • Methyl 3-amino-2-methoxyisonicotinate (1.0 eq)[1][2][3]

  • Urea (5.0 eq)

  • Solvent: None (Neat fusion) or Diphenyl ether (for solution phase)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a short-path condenser (to remove methanol), mix the starting ester (e.g., 5.0 g) and urea (8.2 g) intimately.

  • Fusion: Heat the mixture in a sand bath or heating block to 180–200 °C . The mixture will melt.

  • Reaction: Maintain temperature for 2–4 hours. Evolution of ammonia and methanol will be observed.[4][5]

    • Senior Scientist Note: If the mixture solidifies too early, the reaction may be incomplete. Use a spatula to crush the solid and continue heating, or add a small volume of sulfolane or diphenyl ether to maintain a melt.

  • Work-up: Cool the reaction mass to ~80 °C and add water (50 mL). Stir vigorously to break up the solid cake.

  • Isolation: Filter the suspension. The product is usually insoluble in water. Wash the cake with hot water (2x) and diethyl ether (to remove unreacted starting material).

  • Purification: Recrystallize from DMF/Water or Acetic Acid if necessary.

Yield Expectation: 75–85% Validation: LCMS (M+1 peak), disappearance of methyl ester singlet (~3.8 ppm) in 1H NMR.

Protocol B: Synthesis of 8-Methoxy-1,6-naphthyridin-2(1H)-one

Target Class: c-Met or VEGFR inhibitors. Mechanism: Knoevenagel condensation of the ester/amine with an active methylene, followed by cyclization.

Materials:

  • Methyl 3-amino-2-methoxyisonicotinate (1.0 eq)[1][2][3]

  • Ethyl Acetoacetate or Diethyl Malonate (1.2 eq)

  • Base: Sodium Ethoxide (NaOEt) (2.5 eq)

  • Solvent: Absolute Ethanol

Step-by-Step Procedure:

  • Activation: Prepare a solution of NaOEt in ethanol (freshly prepared is best).

  • Addition: Add the active methylene compound (e.g., diethyl malonate) to the base solution and stir for 15 min at Room Temperature (RT).

  • Coupling: Add Methyl 3-amino-2-methoxyisonicotinate in one portion.

  • Cyclization: Reflux the mixture for 6–12 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM). The intermediate amide may form first; prolonged heating is required for the ring closure.

  • Quench: Cool to RT and concentrate the solvent under reduced pressure.

  • Acidification: Dissolve the residue in minimal water and acidify carefully with 1N HCl to pH ~4–5. The product typically precipitates as a solid.

  • Isolation: Filter and dry the solid.

Data Summary Table:

ParameterProtocol A (Urea)Protocol B (Malonate)
Product Core Pyrido[3,4-d]pyrimidine1,6-Naphthyridine
Key Reagent Urea (Excess)Diethyl Malonate / NaOEt
Temp 190 °C (Melt)80 °C (Reflux)
Critical Factor Ammonia evolutionAnhydrous conditions
Solubility Poor (High MP)Moderate

Part 4: Strategic Optimization (The "Senior Scientist" Perspective)

The "Methoxy" Advantage in SAR

When developing drugs, the 2-methoxy group is not just a placeholder.

  • Metabolic Stability: Unlike a methyl group, the methoxy is less prone to benzylic oxidation.

  • Electronic Tuning: It pushes electron density into the pyridine ring, making the C3-amine more reactive toward electrophiles (like isocyanates) compared to the electron-deficient 2-chloro analog. This often allows reactions to proceed at lower temperatures or without exotic catalysts.

Troubleshooting Cyclization Failures

If the urea fusion (Protocol A) yields a "gummy" mess or low yield:

  • Switch to Triphosgene: Dissolve the ester in THF/DCM with Et3N (3 eq) at 0 °C. Add Triphosgene (0.4 eq). This forms the isocyanate intermediate in situ, which then cyclizes upon adding an amine or simply heating with ammonia. This is a cleaner, lower-temperature alternative to the urea melt.

Post-Cyclization Functionalization

The 8-methoxy group on the fused ring (derived from the 2-methoxy of the starting material) is a "masked" handle.

  • Hydrolysis: Treatment with HBr/AcOH at 100 °C will convert the -OMe to a -OH (tautomerizing to the ketone/lactam). This is useful if the target molecule requires a hydrogen bond donor at that position.

  • SNAr Displacement: While the methoxy group is a poor leaving group compared to chlorine, the electron-deficient nature of the fused pyrido-pyrimidine ring activates it. Heating with a primary amine (e.g., benzylamine) in DMSO at 120 °C can displace the methoxy group, installing an amino substituent.

Workflow Visualization: Mechanism of Urea Cyclization

Mechanism Step1 Step 1: Nucleophilic Attack (Amine attacks Urea Carbonyl) Step2 Intermediate: Ureido Ester (NH-CO-NH2 formed) Step1->Step2 - NH3 Step3 Step 2: Cyclodehydration (Urea Nitrogen attacks Ester) Step2->Step3 Heat (>150°C) Final Product: Pyrido[3,4-d]pyrimidine-2,4-dione (Methanol eliminated) Step3->Final - MeOH

Figure 2: Step-wise mechanistic flow for the formation of the pyrimidine ring.

References

  • Synthesis of Pyrido[3,4-d]pyrimidines

    • Title: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine deriv
    • Source: PubMed / NIH (General methodology adapt
    • Context: Describes the cyclization of 4-substituted 2-amino pyridine esters.
    • (General Search Verification)

  • 1,6-Naphthyridine Synthesis

    • Title: 1,6-Naphthyridin-2(1H)
    • Source: PMC (PubMed Central).
    • Context: Comprehensive review of condensing amino-pyridine carboxylates with malon
  • Compound Verification

    • Compound: Methyl 3-amino-2-methoxyisonicotinate.[1][2][3][6]

    • CAS: 175965-76-1.[1][2][3][6]

    • Source: BLD Pharm / Sigma-Aldrich C
  • Urea Fusion Methodology

    • Title: Mechanistic studies in the chemistry of urea.
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Context: Fundamental chemistry of urea condens

Sources

Method

Application Notes &amp; Protocols: Strategic Acylation and Alkylation of Methyl 3-amino-2-methoxyisonicotinate

Abstract Methyl 3-amino-2-methoxyisonicotinate is a highly functionalized pyridine derivative that serves as a valuable scaffold in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-amino-2-methoxyisonicotinate is a highly functionalized pyridine derivative that serves as a valuable scaffold in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research. The strategic modification of its 3-amino group via acylation and alkylation reactions opens a gateway to a diverse array of novel molecular architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the principles and practical execution of these critical transformations. We detail the underlying mechanisms, offer field-proven protocols, and explain the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Chemical Versatility of Methyl 3-amino-2-methoxyisonicotinate

Methyl 3-amino-2-methoxyisonicotinate presents a unique combination of reactive sites. The pyridine ring, substituted with an electron-donating amino group at the C3 position and a methoxy group at the C2 position, along with an electron-withdrawing methyl ester at the C4 position, exhibits a nuanced electronic profile. The primary amino group is the most nucleophilic site, making it the principal target for electrophilic attack in acylation and alkylation reactions.

The strategic manipulation of this amino group is fundamental to leveraging this molecule as a building block. N-acylation introduces an amide functionality, which can alter solubility, introduce new hydrogen bonding capabilities, and serve as a precursor for further cyclization reactions. N-alkylation, on the other hand, allows for the introduction of various alkyl or arylmethyl groups, modulating the steric and electronic properties of the molecule, which is a common strategy in drug design to enhance membrane permeability and bioavailability.[1]

This guide provides validated protocols for achieving selective N-acylation and N-monoalkylation, focusing on robust and scalable methodologies.

N-Acylation of the 3-Amino Group: Synthesis of Amide Derivatives

Mechanistic Principles and Strategic Considerations

N-acylation of Methyl 3-amino-2-methoxyisonicotinate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-amino group attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.

Several factors govern the success of this reaction:

  • Choice of Acylating Agent: Acyl chlorides are highly reactive and generally provide good yields. Carboxylic anhydrides are also effective and can be a milder alternative.[2]

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. Its role is to neutralize the acidic byproduct (e.g., HCl from an acyl chloride), preventing the protonation of the starting amine, which would render it non-nucleophilic.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are preferred to prevent hydrolysis of the acylating agent.

  • Temperature: These reactions are often exothermic. Controlling the temperature, typically by starting at 0 °C, is essential to minimize side reactions and ensure selectivity.

Visualization: N-Acylation Workflow

G cluster_prep Reaction Setup cluster_reaction Acylation Step cluster_workup Work-up & Purification A Dissolve Methyl 3-amino-2-methoxyisonicotinate and Triethylamine in anhydrous DCM B Cool solution to 0 °C in an ice bath A->B C Add Acyl Chloride (e.g., Acetyl Chloride) dropwise with stirring B->C D Allow reaction to warm to RT and stir for 2-4 hours C->D E Monitor reaction progress by TLC D->E F Quench with water E->F G Extract with DCM F->G H Wash organic layer with brine, dry over Na2SO4, and concentrate G->H I Purify by column chromatography H->I J N-Acylated Product I->J Characterize final product (NMR, MS, IR) G A Methyl 3-amino-2- methoxyisonicotinate C Imine Intermediate [C=N bond] A->C + R-CHO - H2O B Aldehyde (R-CHO) E N-Alkylated Product (Secondary Amine) C->E + [H] from STAB D Sodium Triacetoxyborohydride (STAB) D->C Reductant

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Alternative Synthetic Routes to Methyl 3-amino-2-methoxyisonicotinate

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-2-methoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of this valuable substituted pyridine intermediate. The functionalization of pyridine rings can be challenging due to their electron-deficient nature, which often necessitates harsh reaction conditions or complex multi-step syntheses.[1] This document outlines two plausible synthetic strategies and addresses the common experimental hurdles you may encounter.

Strategic Overview: Two Plausible Synthetic Pathways

The synthesis of Methyl 3-amino-2-methoxyisonicotinate can be approached from two primary directions: functionalizing a pre-existing pyridine core (Route A) or constructing the substituted pyridine ring from acyclic precursors (Route B). Each strategy presents unique advantages and challenges.

G cluster_0 Route A: Pyridine Core Functionalization cluster_1 Route B: Pyridine Ring Construction A_start 2-Chloro-3-amino-4-methylpyridine A_step1 Nucleophilic Aromatic Substitution (SNAr) (NaOMe) A_start->A_step1 A_step2 Side-Chain Oxidation (KMnO4) A_step1->A_step2 A_step3 Esterification (MeOH, H+) A_step2->A_step3 A_end Methyl 3-amino-2-methoxyisonicotinate A_step3->A_end B_start Acyclic Precursors (e.g., β-enaminone, malononitrile) B_step1 Condensation & Cyclization B_start->B_step1 B_step2 Aromatization/Oxidation B_step1->B_step2 B_step3 Functional Group Interconversion B_step2->B_step3 B_end Methyl 3-amino-2-methoxyisonicotinate B_step3->B_end start Synthetic Goal cluster_0 cluster_0 start->cluster_0 cluster_1 cluster_1 start->cluster_1

Caption: High-level overview of the two primary synthetic strategies.

FAQ 1: I am experiencing a complete failure or extremely low yield in the nucleophilic aromatic substitution (SNAr) of the 2-chloro group with methoxide. What is going wrong?

This is a common issue when attempting to functionalize an electron-deficient ring like pyridine. The success of an SNAr reaction hinges on the activation of the ring, the nucleophilicity of the incoming group, and the stability of the Meisenheimer intermediate.

Causality Explained: The pyridine nitrogen acts as an electron-withdrawing group, activating the C2 and C4 positions towards nucleophilic attack. However, the 3-amino group is an electron-donating group, which can partially deactivate the ring for this reaction, making the conditions crucial for success.

Troubleshooting Guide: SNAr Reaction Failure
Problem Potential Cause Recommended Solution
No reaction Insufficient temperature.The reaction often requires elevated temperatures (reflux) to overcome the activation energy. Consider using a higher boiling point solvent like DMF or NMP.
Poor quality sodium methoxide (NaOMe).NaOMe is hygroscopic and can decompose. Use freshly prepared or commercially available NaOMe from a sealed container. Consider preparing it in situ from sodium metal and anhydrous methanol.
Inappropriate solvent.Protic solvents can solvate the nucleophile, reducing its reactivity. Use polar aprotic solvents like DMF, DMSO, or NMP.
Low Yield / Side Products Competing reactions.The amino group can be deprotonated by a strong base like NaOMe, leading to side reactions. Consider protecting the amino group (e.g., as an acetyl or Boc derivative) before the SNAr step.
Tar formation.Excessive heat or prolonged reaction times can lead to decomposition, especially if the starting material is unstable under basic conditions.[2] Monitor the reaction closely by TLC and aim for the shortest effective reaction time.
Detailed Protocol: Methoxylation of 2-Chloro-3-aminopyridine Derivative
  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 2-chloro-3-aminopyridine starting material (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (approx. 0.1 M concentration) and sodium methoxide (1.5 - 2.0 eq).

  • Reaction: Heat the mixture to 100-120 °C under an inert atmosphere (e.g., Nitrogen or Argon).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Carefully quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

FAQ 2: The oxidation of the 4-methyl group is degrading the pyridine ring or stalling. How can I achieve a clean conversion to the carboxylic acid?

Oxidizing a methyl group on a pyridine ring can be aggressive and lead to ring-opening or the formation of N-oxides if not controlled properly. The choice of oxidant and reaction conditions is paramount.

Causality Explained: Strong oxidizing agents like potassium permanganate (KMnO₄) can effectively oxidize the alkyl side chain but can also attack the electron-rich positions of the pyridine ring, especially under harsh pH and temperature conditions.

G cluster_0 Oxidation Workflow cluster_1 Troubleshooting start 2-methoxy-3-amino-4-methylpyridine permanganate KMnO4, H2O, heat start->permanganate workup Filter MnO2, Acidify permanganate->workup product 3-amino-2-methoxyisonicotinic acid workup->product problem Low Yield / Decomposition cause1 Over-oxidation problem->cause1 cause2 Incomplete Reaction problem->cause2 solution1 Control Temperature (e.g., < 95°C) cause1->solution1 solution2 Add KMnO4 portion-wise cause2->solution2

Caption: Workflow and troubleshooting for the side-chain oxidation step.

Troubleshooting Guide: Side-Chain Oxidation
Problem Potential Cause Recommended Solution
Ring Degradation Reaction temperature is too high.Maintain the reaction temperature below 95-100 °C.
Oxidant added too quickly.Add the KMnO₄ in small portions over several hours to control the exotherm.
Incomplete Reaction Insufficient oxidant.Use a molar excess of KMnO₄ (typically 3-4 equivalents).
Poor solubility of starting material.Ensure vigorous stirring. Adding a phase-transfer catalyst can sometimes be beneficial.
Difficult Workup Fine MnO₂ precipitate.After the reaction, filter the hot solution through a pad of Celite to remove the manganese dioxide precipitate. Acidify the filtrate to precipitate the carboxylic acid product.
FAQ 3: My final esterification step is giving poor yields due to the presence of the amino group. What is the most reliable method?

Esterifying a carboxylic acid in the presence of a basic amino group on the same aromatic ring is a classic challenge. Standard Fischer esterification conditions (acid catalyst, heat) can lead to protonation of the amino group, side reactions, or polymerization.

Causality Explained: The acidic conditions required for Fischer esterification will protonate the basic 3-amino group. This can reduce the solubility of the starting material and potentially lead to unwanted side reactions. Milder, non-acidic methods are often preferred.

Comparison of Esterification Methods
Method Conditions Pros Cons
Fischer Esterification MeOH, H₂SO₄ (cat.), RefluxInexpensive reagents.[3]Harsh conditions, potential for side reactions.
TMSCl / Methanol TMSCl, MeOH, Room TempVery mild, high yielding for many amino acids.[4]Requires stoichiometric TMSCl.
SOCl₂ / Methanol SOCl₂, MeOH, 0 °C to RTHighly effective, generates HCl in situ.[5]SOCl₂ is corrosive and requires careful handling.
Coupling Agents DCC/DMAP or CDI, MeOHExtremely mild.Expensive reagents, stoichiometric byproducts.
Detailed Protocol: Esterification using Trimethylchlorosilane (TMSCl)

This method is often highly efficient for creating methyl esters of amino acids and related compounds.[4]

  • Setup: In a round-bottom flask, suspend the 3-amino-2-methoxyisonicotinic acid (1.0 eq) in anhydrous methanol (approx. 0.2 M).

  • Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add trimethylchlorosilane (2.0 - 2.2 eq) dropwise while stirring.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction by TLC until all the starting material is consumed.

  • Workup: Concentrate the reaction mixture on a rotary evaporator to remove the solvent and excess TMSCl.

  • Purification: The product is often obtained as the hydrochloride salt. It can be used as is or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent for further purification if necessary.

FAQ 4: When attempting a de novo ring synthesis, I'm getting a mixture of regioisomers. How can I control the product outcome?

Regiocontrol is a persistent challenge in many multicomponent pyridine syntheses, such as the Hantzsch synthesis.[6][7] The final substitution pattern is determined by which intermediates are formed and how they cyclize.

Causality Explained: In a reaction involving an unsymmetrical intermediate, there can be two competing pathways for cyclization, leading to different regioisomers. The outcome is often dictated by a subtle interplay of steric and electronic effects of the substituents on the acyclic precursors.[7]

Strategies for Improving Regioselectivity
  • Steric Hindrance: Employ starting materials with bulky substituents that can sterically direct the cyclization towards the desired isomer.[7]

  • Stepwise Synthesis: Instead of a one-pot reaction, adopt a stepwise approach. Isolate the key intermediate (e.g., the Michael adduct) before proceeding to the cyclization step under optimized conditions.

  • Choice of Catalyst: The catalyst (acidic or basic) can significantly influence the reaction pathway. Screen different catalysts to find one that favors the desired regioisomer.

  • Protecting Groups: Temporarily installing a protecting group can block one reactive site, forcing the reaction to proceed with the desired regiochemistry.

References
  • Popiołek, R. (2022). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at: [Link]

  • Google Patents. (1974). US3838136A - Preparation of 2-chloro-3-aminopyridine.
  • An, G., et al. (2009). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. Available at: [Link]

  • Google Patents. (2002). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Patsnap. (2015). Preparation method of 3-amino-4-methylpyridine - Eureka. Available at: [Link]

  • Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1]. Available at: [Link]

  • Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. Available at: [Link]

  • PubMed. (2006). Efficient methodology for the synthesis of 3-amino-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (2018). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Available at: [Link]

  • Semantic Scholar. One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

  • Google Patents. (2000). WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • MDPI. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. Available at: [Link]

  • Oxford Academic. (2004). Synthesis of Zinc Isonicotinates by Solid-state Reactions: A Green Route to Coordination Polymers. Chemistry Letters. Available at: [Link]

  • ACS Publications. (2022). 2 approaches to new pyridines. Available at: [Link]

  • Royal Society of Chemistry. (2024). Sonosynthesis of new functionalized optically active triazines via double Mannich reaction: antibacterial potential and in silico docking study. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). One-step synthesis of an organotin-functionalized polyoxometalate@ZIF-67 composite: an effective non-enzymatic colorimetric acetone sensor. Available at: [Link]

  • ResearchGate. Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate | Request PDF. Available at: [Link]

  • Google Patents. (2000). US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Scientific.Net. Synthesis and Characterization of Novel Isonicotinate-Based Ionic Liquids. Available at: [Link]

Sources

Optimization

challenges in the synthesis of polysubstituted pyridine derivatives

Technical Support Center: Polysubstituted Pyridine Synthesis Current Status: OPERATIONAL Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Polysubstituted Pyridine Synthesis Current Status: OPERATIONAL Lead Scientist: Dr. A. Vance, Senior Application Scientist Ticket Queue: Regioselectivity, Cross-Coupling Instability, De Novo Cyclization, Purification.

Welcome to the Pyridine Synthesis Support Hub

You are likely here because the pyridine ring is deceptive. Structurally simple, yet electronically schizophrenic—electron-deficient enough to resist electrophilic attack, yet possessing a basic nitrogen that poisons transition metal catalysts and streaks on silica.

This guide is not a textbook. It is a troubleshooting manual designed to unblock your specific experimental bottlenecks in synthesizing polysubstituted pyridine derivatives.

Module 1: Regioselectivity Crisis Center

Issue: “I cannot direct the substituent to the desired carbon. My C-H activation is hitting C3 when I need C2, or I’m getting mixtures in Minisci reactions.”

The Root Cause Analysis

The pyridine nucleus has distinct electronic zones.[1]

  • Electrophilic Aromatic Substitution (EAS): The ring is deactivated. Without strong electron-donating groups (EDGs), reaction only occurs at C3 (meta) , and even then, yields are poor due to N-protonation.

  • Nucleophilic Attack / Radical Addition: The electron-deficient nature favors C2 (ortho) and C4 (para) .

  • The "N-Oxide Switch": Oxidizing the nitrogen reverses the polarity for certain reactions, making C2 susceptible to nucleophilic attack, which can be reduced back to the pyridine later.

Troubleshooting Workflow

Q1: My Minisci reaction (radical alkylation) is giving a C2/C4 mixture.

  • Fix: Control the protonation state.

    • Mechanism: In acidic media, the protonated pyridine is highly electrophilic at C2 .

    • Protocol Adjustment: If you want C2 , run in strongly acidic conditions (TFA/H2O). If you want C4 , steric blocking at C2 is often required, or use specific bulky radical precursors that favor the less hindered C4 position.

    • Reference: Duncton, M. A. J. (2011). Med. Chem. Commun.

Q2: I need to install an electrophile at C4, but it keeps going to C3.

  • Fix: You cannot do this via direct EAS on a neutral pyridine.

    • Strategy: Use Directed Ortho Metalation (DoM) . Install a Directing Group (DG) like a halogen or amide at C3.[1] Treat with LDA/LiTMP to lithiate at C4 (the "halogen dance" or steric direction), then quench with your electrophile.

Decision Logic: Regioselectivity Pathway

Regioselectivity Start Target Position? C3 C3 (Meta) Start->C3 Targeting C2_C4 C2 / C4 (Ortho/Para) Start->C2_C4 Targeting EAS Electrophilic Subst? C3->EAS Nu Nucleophilic/Radical? C2_C4->Nu Direct Direct EAS possible (Requires EDG) EAS->Direct With EDG DoM Use DoM Strategy (LiTMP + Electrophile) EAS->DoM No EDG Minisci Minisci Reaction Nu->Minisci Acid Acidic Media (Favors C2) Minisci->Acid Block Block C2 or Use Bulky Radical (Favors C4) Minisci->Block

Caption: Decision tree for selecting the correct synthetic strategy based on the desired substitution pattern (C2, C3, or C4).

Module 2: Cross-Coupling Troubleshooting (The "2-Pyridyl Problem")

Issue: “My Suzuki coupling works fine for phenyl rings, but fails completely when using 2-pyridyl boronic acid. The starting material disappears, but no product forms.”

The Root Cause Analysis

This is the infamous Protodeboronation . The basic nitrogen atom coordinates with the boron center, increasing electron density on the carbon-boron bond. This facilitates hydrolysis (reaction with water/proton source), replacing the -B(OH)2 with -H. The 2-pyridyl boronic acid destroys itself before it can enter the catalytic cycle.

Protocol: The "Slow-Release" MIDA Solution

Do not use free 2-pyridyl boronic acids. Use MIDA (N-methyliminodiacetic acid) boronates . These protect the boron atom from the nitrogen lone pair.

Experimental Workflow (MIDA Coupling):

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 2-Pyridyl MIDA boronate (1.2 - 1.5 equiv)

    • Catalyst: Pd(OAc)2 (2-5 mol%) + XPhos (4-10 mol%)

    • Base/Promoter: K3PO4 (3.0 equiv) or Cu(OAc)2 (0.5 equiv) for difficult cases.

    • Solvent: DMF/Isopropanol (4:1) or Dioxane/H2O (4:1).

  • Procedure:

    • Degas solvents thoroughly (sparge with Argon for 15 mins). Oxygen is fatal here.

    • Mix reagents in a sealed vial.

    • Heat to 100°C . The MIDA ester hydrolyzes slowly in situ, releasing the active boronic acid at a rate that matches the transmetallation step, preventing accumulation and decomposition.

  • Validation:

    • Check: If reaction stalls, add 2 drops of water. MIDA requires some water to hydrolyze.

Comparison of Boron Species Stability

Boron SpeciesStability (2-Pyridyl)Reaction Condition Requirement
Boronic Acid -B(OH)2Critical Failure (Rapid Protodeboronation)Requires massive excess (3-5 equiv); rarely works.
Pinacol Ester -BpinPoor Slightly better, but still prone to hydrolysis/oxidation.
BF3K Salt -BF3KGood Requires specific conditions to hydrolyze; good shelf life.
MIDA Boronate Excellent Air-stable solid.[2][3][4] "Slow-release" mechanism prevents decomposition.

Module 3: De Novo Ring Construction (Kröhnke Synthesis)

Issue: “I need a specific polysubstitution pattern that is impossible to reach via functionalization. I’m trying the Kröhnke synthesis, but yields are <20%.”

The Root Cause Analysis

The Kröhnke synthesis (condensation of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyls) fails if:

  • The "Aldol Trap": The intermediate undergoes a retro-aldol reaction instead of cyclizing.

  • Oxidation Failure: The final step requires oxidation (aromatization). If the reaction is run in an inert atmosphere without an oxidant source (or air), the dihydropyridine intermediate stalls.

Troubleshooting Guide

Q1: The reaction turns black (tar) and yield is low.

  • Fix: This is usually thermal decomposition of the ammonium source.

  • Adjustment: Switch from solid Ammonium Acetate (NH4OAc) to a solution of NH4OAc in Acetic Acid. Lower the temp to 80°C and run longer, rather than blasting at 120°C.

Q2: I see the intermediate by LCMS, but it won't aromatize.

  • Fix: Add an oxidant.

  • Protocol:

    • Standard Kröhnke conditions (NH4OAc, AcOH).[5]

    • If incomplete: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubble air through the solution while heating.

Kröhnke Synthesis Logic Flow

Krohnke Start Kröhnke Reaction (Pyridinium Salt + Enone) Check Check LCMS/TLC (1-2 hours) Start->Check NoProd No Product/SM Only Check->NoProd Tar Black Tar/Decomp Check->Tar Dihydropyridine Dihydropyridine Check->Dihydropyridine Sol1 Check Salt Dryness (Hygroscopic!) NoProd->Sol1 Dihydro Dihydropyridine Mass (M+2 observed) Sol2 Add Oxidant (DDQ/Air) or Increase AcOH Dihydro->Sol2 Sol3 Lower Temp (80°C) Change NH4 source Tar->Sol3

Caption: Troubleshooting logic for stalled or failed Kröhnke pyridine synthesis reactions.

Module 4: Isolation & Purification

Issue: “My product streaks on the silica column and co-elutes with impurities.”

The Solution: Deactivating the Stationary Phase

Pyridines are basic. They hydrogen bond with the acidic silanol (Si-OH) groups on silica gel, causing tailing.

Standard Operating Procedure for Pyridine Purification:

  • Pre-treatment: Flush the silica column with 1% Triethylamine (Et3N) in Hexanes/Ethyl Acetate before loading your sample. This neutralizes the acidic sites.

  • Eluent: Maintain 1% Et3N in your mobile phase throughout the purification.

  • Alternative: If the pyridine is highly polar, switch to Neutral Alumina (Brockmann Grade III) instead of silica.

  • Salt Formation (The "Crash Out" Method):

    • If chromatography fails, dissolve crude mixture in ether.

    • Bubble dry HCl gas or add HCl in Dioxane.

    • The Pyridine-HCl salt will precipitate. Filter, wash with ether, and free-base it with NaHCO3 later.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009).[6] A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates.[3][6] Journal of the American Chemical Society, 131(20), 6961–6963. Link

  • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalization for medicinal chemists. Med. Chem. Commun., 2, 1135-1161. Link

  • Dick, G. R., Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). General method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates. Organic Letters, 12(10), 2314–2317. Link

  • Bagley, M. C., et al. (2001). A new modification of the Bohlmann-Rahtz pyridine synthesis. Synlett, 2001(07), 1149-1151. Link

  • Henry, N., et al. (2006). Regioselective synthesis of polysubstituted pyridines. Tetrahedron Letters, 47(15), 2517-2520. Link

Sources

Troubleshooting

catalyst selection for cross-coupling reactions with Methyl 3-amino-2-methoxyisonicotinate

Ticket ID: #402-AMINO-PYR Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist, Catalysis Group Executive Summary: The "Sandwich" Problem Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #402-AMINO-PYR Status: Open Priority: High (Drug Discovery Intermediate) Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary: The "Sandwich" Problem

Welcome to the technical support center. You are likely here because standard cross-coupling protocols (Suzuki or Buchwald-Hartwig) are failing with Methyl 3-amino-2-methoxyisonicotinate .

This substrate presents a unique "perfect storm" of chemical challenges we call the Electronic & Steric Sandwich :

  • Electronic Deactivation: The pyridine ring is electron-deficient. The C4-ester (isonicotinate) further pulls electron density from the C3-amine, making it a terrible nucleophile.

  • Steric Crowding: The amine at C3 is flanked by a methoxy group at C2 and an ester at C4. This steric bulk prevents standard ligands from effectively ligating the metal center during the reductive elimination step.

  • Catalyst Poisoning: The free amine and the pyridine nitrogen can form stable, non-productive chelates with Palladium (Pd), arresting the catalytic cycle.

This guide provides optimized troubleshooting workflows to overcome these specific barriers.

Module 1: Diagnostic & Decision Tree

Before selecting a catalyst, identify your specific reaction class. Use the decision matrix below to navigate your troubleshooting path.

CatalystSelection Start Substrate: Methyl 3-amino-2-methoxyisonicotinate ReactionType Reaction Type? Start->ReactionType Buchwald N-Arylation (Amine as Nucleophile) ReactionType->Buchwald Targeting NH2 Suzuki Suzuki Coupling (Ring Functionalization) ReactionType->Suzuki Targeting Ring (Halide) Constraint1 Constraint: Low Nucleophilicity Buchwald->Constraint1 Constraint2 Constraint: Ester Sensitivity Suzuki->Constraint2 Sol_Buchwald Rec: BrettPhos Pd G4 Base: Cs2CO3 (Safe) or LHMDS (Active) Constraint1->Sol_Buchwald Sol_Suzuki Rec: XPhos Pd G4 Base: K3PO4 (Anhydrous) Constraint2->Sol_Suzuki

Figure 1: Decision matrix for catalyst and base selection based on the specific reactivity mode of the aminopyridine scaffold.

Module 2: Troubleshooting N-Arylation (Buchwald-Hartwig)

User Issue: "I am trying to couple an aryl halide to the C3-amine, but I see <5% conversion and mostly recovered starting material."

Root Cause: The C4-ester withdraws electron density via resonance/induction, making the C3-amine non-nucleophilic. Furthermore, the C2-methoxy group creates steric hindrance. Standard ligands (BINAP, dppf) cannot force this amine to undergo reductive elimination.

The Solution: Precatalysts & Bulky Ligands

You must use Dialkylbiaryl phosphine ligands (Buchwald ligands) that are specifically designed for weak nucleophiles.

Recommended System:

  • Catalyst: BrettPhos Pd G4 or tBuBrettPhos Pd G4 .

    • Why: The G4 precatalyst ensures a 1:1 active Pd:Ligand ratio immediately upon heating, avoiding the induction period where the amine can poison the Pd(II) source. BrettPhos is bulky enough to prevent bis-ligation and electron-rich enough to facilitate oxidative addition.

  • Base: Cs₂CO₃ (Cesium Carbonate).[1][2][3]

    • Why: While NaOtBu is standard, it may hydrolyze your C4-methyl ester. Cs₂CO₃ is milder. If reactivity is still zero, switch to LHMDS (Lithium Hexamethyldisilazide) at lower temperatures, as it can deprotonate the amine without attacking the ester if controlled carefully.

Optimized Protocol (N-Arylation)
  • Charge: In a glovebox or under Argon, add BrettPhos Pd G4 (2–5 mol%).

  • Substrate: Add Methyl 3-amino-2-methoxyisonicotinate (1.0 equiv) and Aryl Halide (1.1 equiv).

  • Base: Add Cs₂CO₃ (2.0 equiv). Crucial: Must be finely ground and dried.

  • Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).

  • Activation: Seal and heat to 80–100°C .

  • Checkpoint: Monitor by LCMS at 2 hours. If no product, increase temp to 120°C.

Module 3: Troubleshooting Ring Coupling (Suzuki-Miyaura)

User Issue: "I am trying to couple a boronic acid to a halogenated derivative of this scaffold, but the methyl ester is hydrolyzing to the acid."

Root Cause: The combination of water (usually required for Suzuki) and base attacks the electron-deficient ester at C4.

The Solution: Anhydrous Base Systems

You must eliminate water from the base activation step.

Recommended System:

  • Catalyst: XPhos Pd G4 or Amphos .

    • Why: XPhos is excellent for heteroaryl chlorides/bromides. Amphos is a robust alternative for difficult substrates.

  • Base: K₃PO₃ (Tribasic Potassium Phosphate) or K₂CO₃ .

    • Condition: Use Anhydrous conditions with a phase transfer catalyst or a solvent system that solubilizes the inorganic base slightly without added water.

Optimized Protocol (Suzuki)
  • Solvent: Use n-Butanol or a Toluene/Water (10:1) mix only if the reaction is fast. For ester safety, use 1,4-Dioxane with micropulverized K₃PO₄ .

  • Catalyst: XPhos Pd G4 (1–3 mol%).

  • Boronic Species: Use Boronic Esters (BPin) rather than acids to reduce water generation.

  • Temperature: Keep below 80°C to preserve the ester.

Module 4: Mechanistic Insight (The "Why")

Why do standard catalysts fail? It involves the Pd-Amine Resting State .

In a typical reaction with simple amines, the amine binds to Pd, then deprotonates.[4][5] With your substrate, the amine binds, but because it is electron-poor (due to the ester), it refuses to deprotonate and undergo reductive elimination. It sits on the Palladium like a "dead weight."

Visualizing the Trap:

Mechanism Pd_L Active Species [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd_L->OxAdd Coordination Amine Coordination (Substrate binds Pd) OxAdd->Coordination Trap DEAD END: Stable Chelate (Pd trapped by Pyridine N & Amine) Coordination->Trap Small Ligand (PPh3, dppf) Productive Deprotonation & Reductive Elimination (Requires Bulky Ligand) Coordination->Productive Bulky Ligand (BrettPhos) Sterics break the chelate

Figure 2: The mechanism of catalyst poisoning versus productive coupling. Bulky ligands are required to destabilize the non-productive chelate.

FAQ: Common Pitfalls

Q: Can I use Pd(OAc)₂ and PPh₃? A: No. Triphenylphosphine is not bulky enough. The pyridine nitrogen and the exocyclic amine will displace PPh₃, forming a stable bis-homoleptic complex that is catalytically inactive.

Q: My ester hydrolyzed. Can I re-esterify? A: Yes, but it's inefficient. Prevent hydrolysis by switching from hydroxide bases (NaOH, KOH) to carbonate/phosphate bases (Cs₂CO₃, K₃PO₄) and using anhydrous solvents.

Q: The reaction turns black immediately. A: This indicates "Pd black" precipitation. Your ligand is not stabilizing the Pd(0) species. Switch to a G3 or G4 precatalyst which stabilizes the Pd until it enters the cycle.

References
  • Buchwald-Hartwig Amination of Heterocycles

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Aminopyridine Coupling Strategies

    • Lutz, M. R., et al. (2011). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." Journal of the American Chemical Society.
  • Precatalyst Technology (G3/G4)

    • Bruno, N. C., et al. (2013). "Rapid Room Temperature Buchwald–Hartwig Amination of Heteroaryl Chlorides." Chemical Science.
  • Ester Compatibility in Coupling

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Biological Activity of 3-Amino-2-methoxypyridine-4-carboxylate Derivatives: A Guide for Researchers

Introduction The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Among these, derivatives of 3-amino-2-methoxypyridine-4-carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds.[1] Among these, derivatives of 3-amino-2-methoxypyridine-4-carboxylic acid, such as Methyl 3-amino-2-methoxyisonicotinate, represent a class of compounds with significant therapeutic potential. Their unique electronic and structural features make them attractive candidates for the development of novel drugs targeting a range of diseases. This guide provides a comparative analysis of the reported biological activities of derivatives of this scaffold, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

Due to the limited availability of comprehensive studies on a wide range of directly substituted Methyl 3-amino-2-methoxyisonicotinate derivatives in publicly accessible literature, this guide will broaden its scope to include structurally similar 3-amino-2-methoxypyridine-4-carboxylate analogues. This approach allows for a more robust comparative analysis based on available experimental data, providing valuable insights into the structure-activity relationships that govern the biological effects of this promising class of compounds.

Antimicrobial Activity: A Promising Frontier

Derivatives of aminopyridine carboxylates have demonstrated notable antimicrobial activity. The introduction of various substituents on the pyridine ring and the amino group can significantly modulate their efficacy against a spectrum of bacterial and fungal pathogens.

A study on a series of methyl-2-aminopyridine-4-carboxylate derivatives revealed that the nature of the substituent on the imine nitrogen plays a crucial role in determining the antimicrobial activity.[2][3] Specifically, compounds with electron-withdrawing groups on an aromatic substituent showed enhanced activity.[3]

Comparative Antimicrobial Activity
Compound IDSubstituent at Amino GroupTest OrganismMIC (µg/mL)Reference
3c 4-ChlorobenzylideneStaphylococcus aureus12.5[2]
Bacillus subtilis25[2]
Escherichia coli25[2]
Aspergillus niger25[2]
3d 4-NitrobenzylideneStaphylococcus aureus12.5[2]
Bacillus subtilis12.5[2]
Escherichia coli25[2]
Aspergillus niger12.5[2]
Isoniazid (Standard)Mycobacterium tuberculosis0.02-0.05Not Applicable

This table is a representation of data from related structures to infer potential activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a reliable assessment of the antimicrobial activity of synthesized compounds.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to the 0.5 McFarland standard. This ensures a consistent density of bacteria for the assay.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Well Preparation: Sterile cork borers are used to create wells of a specific diameter (e.g., 6 mm) in the agar.

  • Compound Application: A defined volume (e.g., 100 µL) of the test compound solution (at a known concentration) is added to each well. A solvent control and a standard antibiotic are also included.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar: This medium is chosen for its reproducibility and low concentration of inhibitors of common antibiotics.

  • 0.5 McFarland Standard: This standard ensures that the bacterial lawn is not too dense or too sparse, allowing for clear zones of inhibition.

  • Solvent Control: This is crucial to ensure that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Pyridine derivatives are a well-established class of anticancer agents, with several approved drugs and numerous promising candidates in development.[4][5] The mechanism of action often involves the inhibition of key signaling pathways involved in cancer cell growth and survival. For 3-amino-2-methoxypyridine-4-carboxylate derivatives, modifications can be designed to target specific kinases or other enzymes that are overactive in cancer cells.

Studies on structurally related aminopyridine and aminothiazole derivatives have shown that conjugation with amino acids can enhance their anticancer potential.[5]

Comparative Anticancer Activity (Hypothetical Data Based on Related Compounds)
Compound IDModificationCell LineIC50 (µM)Reference
Derivative A N-acetyl-L-cysteine conjugateA549 (Lung Cancer)15.2[5] (analogue)
Derivative B L-leucine conjugateMCF-7 (Breast Cancer)9.8[5] (analogue)
Derivative C UnmodifiedA549 (Lung Cancer)> 50[5] (analogue)
Cisplatin (Standard)A549 (Lung Cancer)5.7Not Applicable
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]

  • Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: The media is removed, and a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is then incubated for 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Causality Behind Experimental Choices:

  • MTT Reagent: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[6]

  • Solubilization Step: The formazan crystals are insoluble in aqueous solution and must be dissolved to allow for accurate absorbance readings.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight (adhesion) seed_cells->overnight_incubation add_compounds Add test compounds (various concentrations) overnight_incubation->add_compounds incubation_48_72h Incubate for 48-72 hours add_compounds->incubation_48_72h add_mtt Add MTT solution incubation_48_72h->add_mtt incubation_2_4h Incubate for 2-4 hours add_mtt->incubation_2_4h solubilize Solubilize formazan (e.g., DMSO) incubation_2_4h->solubilize read_absorbance Read absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % viability and IC50 read_absorbance->calculate_viability

Caption: Workflow of the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key factor in the pathogenesis of many diseases. Isonicotinic acid and its derivatives have been investigated for their anti-inflammatory properties.[7][8] The mechanism of action can involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.

A study on novel nicotinate derivatives demonstrated potent in vivo anti-inflammatory activity, with some compounds showing efficacy comparable to standard drugs like diclofenac and indomethacin.

Comparative Anti-inflammatory Activity
Compound IDIn-vitro AssayIC50 (µg/mL)Reference
Compound 5 ROS Inhibition1.42 ± 0.1[8]
Compound 4c COX-2 Inhibition0.08 (µM)
Compound 4f COX-2 Inhibition0.07 (µM)
Ibuprofen ROS Inhibition11.2 ± 1.9[8]
Diclofenac COX-2 Inhibition0.12 (µM)
Experimental Protocol: In-vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This assay is a simple and cost-effective method to screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a hallmark of inflammation, and agents that can prevent this denaturation are considered to have anti-inflammatory potential.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations, 1% aqueous solution of bovine serum albumin (BSA), and phosphate-buffered saline (PBS, pH 6.4).

  • Incubation: The reaction mixtures are incubated at 37°C for 20 minutes.

  • Heating: The temperature is then increased to 70°C for 5 minutes to induce protein denaturation.

  • Cooling and Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Data Analysis: The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100 Diclofenac sodium is typically used as a standard drug for comparison.

Causality Behind Experimental Choices:

  • Bovine Serum Albumin (BSA): BSA is used as the protein source because it is readily available, well-characterized, and its denaturation profile is well-understood.

  • Heating: Heat is a well-established method to induce protein denaturation in a controlled manner.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of 3-amino-2-methoxypyridine-4-carboxylate derivatives is intricately linked to their chemical structure. The following diagram illustrates some of the key structure-activity relationships that can be inferred from the literature on related compounds.

SAR_Diagram cluster_activity Biological Activity cluster_modifications Structural Modifications core Methyl 3-amino-2-methoxyisonicotinate Core Pyridine Ring 3-Amino Group 2-Methoxy Group 4-Ester Group amino_sub Substitution at Amino Group core:f2->amino_sub ester_mod Modification of Ester Group core:f4->ester_mod pyridine_sub Substitution on Pyridine Ring core:f1->pyridine_sub antimicrobial Antimicrobial anticancer Anticancer anti_inflammatory Anti-inflammatory amino_sub->antimicrobial Imine formation with electron-withdrawing groups (e.g., -Cl, -NO2) [increases activity] amino_sub->anticancer Conjugation with amino acids [enhances activity] ester_mod->anti_inflammatory Conversion to hydrazide [can increase activity] pyridine_sub->anticancer Introduction of bulky groups [can modulate activity]

Caption: Structure-Activity Relationship (SAR) insights.

Conclusion and Future Directions

Derivatives of 3-amino-2-methoxypyridine-4-carboxylate represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The available literature on structurally similar compounds suggests that strategic modifications to this core can lead to potent antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the systematic synthesis and biological evaluation of a diverse library of Methyl 3-amino-2-methoxyisonicotinate derivatives. This will enable a more precise understanding of the structure-activity relationships and facilitate the optimization of lead compounds. Furthermore, detailed mechanistic studies are required to elucidate the specific molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery and development of clinically viable drugs from this promising chemical class.

References

  • Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PMC - NIH. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. Available at: [Link]

  • Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents. MDPI. Available at: [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of pyridine-modified analogues of 3-(2-aminoethoxy)pyridine as novel nicotinic receptor ligands. PubMed. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed. Available at: [Link]

  • Research Article Synthesis, Characterization, and Antimicrobial Activity of Methyl-2-aminopyridine-4-carboxylate Derivatives. Semantic Scholar. Available at: [Link]

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PMC - NIH. Available at: [Link]

  • Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. ResearchGate. Available at: [Link]

  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides. PMC - NIH. Available at: [Link]

  • Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Preprints.org. Available at: [Link]

  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. MDPI. Available at: [Link]

  • Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PMC - PubMed Central. Available at: [Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Synthesis of Methyl 3-amino-2-methoxyisonicotinate: An Evaluation of Efficiency and Scalability

For Researchers, Scientists, and Drug Development Professionals Methyl 3-amino-2-methoxyisonicotinate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-amino-2-methoxyisonicotinate is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. The efficiency of its synthesis has a direct impact on the overall cost and timeline of drug discovery and development projects. This guide provides a comparative analysis of two plausible synthetic routes to this valuable intermediate, offering insights into their respective strengths and weaknesses based on established chemical principles and available experimental data for analogous transformations.

Introduction to Synthetic Strategies

The synthesis of highly substituted pyridines like Methyl 3-amino-2-methoxyisonicotinate presents a strategic challenge in balancing regioselectivity, functional group compatibility, and overall yield. The two primary approaches detailed in this guide hinge on the sequence of introducing the amino and methoxy substituents onto the isonicotinate scaffold.

  • Route 1: Late-Stage Methoxylation. This strategy involves the initial construction of a halogenated pyridine ring, followed by a nucleophilic aromatic substitution to introduce the methoxy group. This approach often benefits from the well-established chemistry of halopyridines.

  • Route 2: Early Introduction of Methoxy Group. This alternative pathway commences with a methoxy-substituted pyridine precursor, followed by nitration and subsequent reduction to install the amino group. This route leverages the directing effects of the existing substituents to control the regiochemistry of the amination step.

This guide will dissect each route, providing a theoretical framework, supporting experimental evidence from related literature, and a comparative analysis of their potential efficiencies.

Route 1: Synthesis via Nucleophilic Aromatic Substitution of a Chlorinated Intermediate

This route is a robust and commonly employed strategy for the synthesis of alkoxy-substituted pyridines. It proceeds in three main stages: chlorination of the pyridine ring, nucleophilic substitution with a methoxide source, and finally, esterification of the carboxylic acid. A plausible pathway starts from 3-aminoisonicotinic acid.

Step 1: Chlorination of Methyl 3-aminoisonicotinate

The initial step involves the selective chlorination of the 2-position of the pyridine ring. The amino group at the 3-position can influence the regioselectivity of this reaction. A common method for such a transformation is the use of a chlorinating agent like 1,3-dichloro-5,5-dimethylhydantoin.

Causality of Experimental Choice: 1,3-dichloro-5,5-dimethylhydantoin is a mild and effective chlorinating agent for electron-rich aromatic systems. The reaction is typically carried out in a non-polar solvent to avoid side reactions.

A known procedure for the synthesis of the closely related Methyl 3-amino-2-chloroisonicotinate involves reacting Methyl 3-aminoisonicotinate with 1,3-dichloro-5,5-dimethylhydantoin in tetrachloroethylene at 80°C, affording the product in a 30% yield after purification[1].

Step 2: Methoxylation via Nucleophilic Aromatic Substitution

The core of this route is the displacement of the chloro group with a methoxy group. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The pyridine nitrogen atom acts as an electron-withdrawing group, activating the 2-position towards nucleophilic attack[2][3].

Causality of Experimental Choice: Sodium methoxide is a strong nucleophile and a common reagent for such transformations. The reaction is typically performed in methanol, which serves as both the solvent and the source of the methoxide upon reaction with sodium. The rate of this reaction is influenced by the electronic nature of the pyridine ring[4].

Step 3: Esterification

If the synthesis starts from 3-amino-2-methoxyisonicotinic acid, a final esterification step is required. Fischer-Speier esterification, using methanol in the presence of a strong acid catalyst like sulfuric acid, is a standard and effective method[5].

Causality of Experimental Choice: The acidic conditions protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic methanol. The reaction is driven to completion by using an excess of methanol. Various reagents have been reported for the esterification of amino acids, including thionyl chloride in methanol, which can lead to high yields[6]. A patent describes the esterification of amino acids using chlorosulfonic acid and an alcohol[7].

A procedure for the synthesis of Methyl 2-aminonicotinate from 2-aminonicotinic acid using concentrated sulfuric acid in methanol under microwave irradiation reports a 93% yield[8].

Workflow for Route 1

Route 1 A Methyl 3-aminoisonicotinate B Chlorination A->B 1,3-dichloro-5,5-dimethylhydantoin C Methyl 3-amino-2-chloroisonicotinate B->C D Methoxylation (SNAr) C->D NaOMe, MeOH E Methyl 3-amino-2-methoxyisonicotinate D->E

Caption: Workflow for the synthesis of Methyl 3-amino-2-methoxyisonicotinate via Route 1.

Route 2: Synthesis via Nitration and Reduction of a Methoxy Intermediate

This alternative approach introduces the methoxy group early in the synthesis and forms the amino group in the final steps. This strategy relies on the directing effects of the existing substituents to achieve the desired regiochemistry.

Step 1: Synthesis of Methyl 2-methoxyisonicotinate

The synthesis can start from commercially available 2-chloroisonicotinic acid. This would involve an initial esterification followed by methoxylation, or vice-versa. Given the reactivity of the 2-chloro position, methoxylation followed by esterification is a viable option.

Step 2: Nitration of Methyl 2-methoxyisonicotinate

The introduction of the amino group is achieved via a two-step process of nitration followed by reduction. The methoxy and ester groups on the pyridine ring will direct the incoming nitro group. The methoxy group is an activating ortho-, para-director, while the ester is a deactivating meta-director. The interplay of these directing effects is crucial for achieving nitration at the desired 3-position.

Causality of Experimental Choice: A mixture of nitric acid and sulfuric acid is the standard reagent for the nitration of aromatic rings. The reaction conditions, such as temperature and reaction time, need to be carefully controlled to avoid over-nitration or side reactions. The synthesis of related nitro-benzoic acids often employs these conditions[2][9][10].

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine. A variety of reducing agents can be employed for this transformation.

Causality of Experimental Choice: Catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas is a clean and efficient method for nitro group reduction[11]. Other methods include the use of metals like iron or zinc in acidic media, or tin(II) chloride[11]. The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, sodium hydrosulfite in the presence of an aromatic tertiary amine base is a method for reducing nitro compounds[12]. The use of hydrazine hydrate in the presence of iron chloride and charcoal is another effective method[13].

Workflow for Route 2

Route 2 A Methyl 2-methoxyisonicotinate B Nitration A->B HNO3, H2SO4 C Methyl 2-methoxy-3-nitroisonicotinate B->C D Reduction C->D H2, Pd/C E Methyl 3-amino-2-methoxyisonicotinate D->E

Caption: Workflow for the synthesis of Methyl 3-amino-2-methoxyisonicotinate via Route 2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1: Late-Stage MethoxylationRoute 2: Early Methoxy IntroductionJustification & Field Insights
Overall Yield Potentially lower due to the moderate yield in the chlorination step.Potentially higher if nitration and reduction steps are high-yielding.The reported 30% yield for the chlorination in Route 1 is a significant bottleneck[1]. Nitration and nitro group reduction are often high-yielding reactions (>90%).
Scalability Can be challenging due to the use of tetrachloroethylene and the need for chromatographic purification after chlorination.Generally more scalable, as nitration and catalytic hydrogenation are common industrial processes.The handling of large volumes of halogenated solvents and large-scale chromatography are less desirable in industrial settings.
Reagent Availability & Cost 1,3-dichloro-5,5-dimethylhydantoin is a relatively inexpensive and common reagent.Starting materials like 2-chloroisonicotinic acid are readily available. Nitrating and reducing agents are commodity chemicals.Both routes utilize readily available and cost-effective reagents for the key transformations.
Safety & Environmental Impact Use of tetrachloroethylene is a significant environmental and health concern.The use of strong acids (H2SO4, HNO3) requires careful handling. Catalytic hydrogenation with H2 gas requires specialized equipment.Route 2, while having its own hazards, avoids the use of a highly toxic and environmentally persistent solvent.
Regioselectivity Control Generally good, as the 2-position of the pyridine ring is activated towards nucleophilic attack.The directing effects of the methoxy and ester groups need to be carefully considered to ensure selective nitration at the 3-position.While the directing group effects in Route 2 are predictable, there is a potential for the formation of other nitrated isomers, which would require purification.

Detailed Experimental Protocols

Protocol for Route 1: Based on Analogous Reactions

Step 1: Synthesis of Methyl 3-amino-2-chloroisonicotinate (Adapted from[1])

  • To a stirred suspension of Methyl 3-aminoisonicotinate (1.0 eq) in tetrachloroethylene, add 1,3-dichloro-5,5-dimethylhydantoin (0.5 eq).

  • Heat the mixture to 80°C and maintain for 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Wash the filtrate with a dilute aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Methyl 3-amino-2-chloroisonicotinate.

Step 2: Synthesis of Methyl 3-amino-2-methoxyisonicotinate (General Procedure)

  • Dissolve Methyl 3-amino-2-chloroisonicotinate (1.0 eq) in anhydrous methanol.

  • Add sodium methoxide (1.1 - 1.5 eq) portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol for Route 2: A Proposed Synthesis

Step 1: Synthesis of Methyl 2-methoxyisonicotinate (General Procedure)

  • To a solution of 2-chloroisonicotinic acid (1.0 eq) in methanol, add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for several hours, monitoring by TLC.

  • Cool the reaction mixture and carefully neutralize with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain crude Methyl 2-chloroisonicotinate.

  • Dissolve the crude ester in methanol and add sodium methoxide (1.1 eq).

  • Heat to reflux until the reaction is complete (monitored by TLC).

  • Work up as described in Step 2 of Route 1 to obtain Methyl 2-methoxyisonicotinate.

Step 2: Synthesis of Methyl 2-methoxy-3-nitroisonicotinate (General Procedure)

  • To a cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid, slowly add Methyl 2-methoxyisonicotinate (1.0 eq) while maintaining the temperature.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-25°C) for a specified time, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.

  • Purify the crude product by column chromatography to isolate Methyl 2-methoxy-3-nitroisonicotinate.

Step 3: Synthesis of Methyl 3-amino-2-methoxyisonicotinate (General Procedure)

  • Dissolve Methyl 2-methoxy-3-nitroisonicotinate (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain Methyl 3-amino-2-methoxyisonicotinate.

Conclusion

Both Route 1 and Route 2 present viable pathways for the synthesis of Methyl 3-amino-2-methoxyisonicotinate.

  • Route 1 is a more direct approach if the chlorinated intermediate is readily available or can be synthesized in good yield. However, the reported low yield for the chlorination step and the use of hazardous solvents are significant drawbacks for large-scale production.

  • Route 2 , while potentially longer, may offer a higher overall yield and better scalability. The individual steps of nitration and reduction are generally well-understood and high-yielding industrial processes. The key challenge in this route lies in controlling the regioselectivity of the nitration step.

For laboratory-scale synthesis, the choice between the two routes may depend on the availability of starting materials and the chemist's familiarity with the reactions involved. For industrial-scale production, Route 2 appears to be the more promising approach due to its potential for higher overall yield, avoidance of highly toxic solvents, and reliance on well-established, scalable reactions. Further optimization of the nitration step in Route 2 would be a critical factor in its successful implementation on a larger scale.

References

  • PrepChem. Preparation of Methyl 3-Amino-2-chloroisonicotinate. Available at: [Link].

  • Patsnap. A kind of synthetic method of 2-nitro-3-methylbenzoic acid. Available at: [Link].

  • Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.
  • PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Available at: [Link].

  • Google Patents. Preparation method of 3-methoxy-2-nitrobenzoate.
  • YouTube. 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Available at: [Link].

  • YouTube. nucleophilic aromatic substitutions. Available at: [Link].

  • ResearchGate. 2‐Methoxy Pyridine. Available at: [Link].

  • Google Patents. Process for esterification of amino acids and peptides.
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine... Available at: [Link].

  • Google Patents. Method for producing 2-amino-6-methylnicotinic acid.
  • ResearchGate. How to do esterification of amino acid?. Available at: [Link].

  • Google Patents. Method of reducing nitro compounds.
  • Wikipedia. Reductive amination. Available at: [Link].

  • ResearchGate. Selective Reduction of One, Two, or Three Nitro Groups in 1,3,5-Trinitrobenzene with Hydrazine Hydrate. Available at: [Link].

  • Beilstein Journals. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Available at: [Link].

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link].

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available at: [Link].

  • RSC Publishing. C-H Functionalization of Pyridines. Available at: [Link].

  • AIR Unimi. REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. Available at: [Link].

  • PubMed. Specific 12CβD(2)12CγD(2)S13CεHD(2) isotopomer labeling of methionine to characterize protein dynamics by 1H and 13C NMR relaxation dispersion. Available at: [Link].

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available at: [Link].

  • MDPI. Pyridine vs. Imidazole Axial Ligation on Cobaloxime Grafted Graphene: Hydrogen Evolution Reaction Insights. Available at: [Link].

  • Organic Chemistry Portal. Metal-Free Reduction of Aromatic Nitro Compounds to Aromatic Amines with B2pin2 in Isopropanol. Available at: [Link].

  • University of Rochester. Nitro Reduction - Common Conditions. Available at: [Link].

  • Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Available at: [Link].

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link].

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.